2-Formylthiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLGRWNUWACRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355880 | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19991-69-6 | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Formylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-formylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the formylation of 3-methylthiophene, followed by a protection-oxidation-deprotection sequence to yield the target molecule. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in a four-step sequence starting from the readily available 3-methylthiophene. The core challenge lies in the selective introduction of the formyl and carboxylic acid functionalities at the C2 and C3 positions, respectively, and managing the differing reactivity of the methyl and aldehyde groups towards oxidation.
The chosen synthetic route is as follows:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the 2-position of 3-methylthiophene to produce 3-methylthiophene-2-carboxaldehyde.
-
Acetal Protection: Protection of the aldehyde functionality in 3-methylthiophene-2-carboxaldehyde as a 1,3-dioxolane to prevent its oxidation in the subsequent step.
-
Permanganate Oxidation: Selective oxidation of the methyl group at the 3-position to a carboxylic acid using potassium permanganate.
-
Acidic Deprotection: Removal of the acetal protecting group to unveil the aldehyde and yield the final product, this compound.
This strategy ensures the selective transformation of the methyl group while preserving the aldehyde, which would otherwise be readily oxidized.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the subsequent tables for clarity and ease of comparison.
Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene
This reaction introduces the formyl group onto the thiophene ring. The methyl group at the 3-position directs the electrophilic substitution primarily to the 2-position. However, the formation of a minor isomer, 4-methylthiophene-2-carboxaldehyde, is also observed.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
To this mixture, add 3-methylthiophene dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 3-methylthiophene-2-carboxaldehyde.
| Parameter | Value | Reference |
| Reactants | 3-Methylthiophene, DMF, POCl₃ | [1] |
| Molar Ratio (Thiophene:DMF:POCl₃) | 1 : 1.2 : 1.1 | [1] |
| Solvent | Dichloromethane (for work-up) | [1] |
| Temperature | 0-10 °C (reagent addition), 40-50 °C (reaction) | [1] |
| Reaction Time | 2-3 hours | [1] |
| Yield | ~41% (of mixed isomers) | [1] |
| Isomer Ratio (2-formyl:4-formyl) | 78:22 | [1] |
Table 1: Quantitative Data for the Vilsmeier-Haack Formylation of 3-Methylthiophene.
Step 2: Acetal Protection of 3-Methylthiophene-2-carboxaldehyde
To prevent the oxidation of the aldehyde group in the next step, it is protected as a cyclic acetal.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-methylthiophene-2-carboxaldehyde in a suitable solvent such as toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(3-methylthiophen-2-yl)-1,3-dioxolane.
| Parameter | Value | Reference |
| Reactants | 3-Methylthiophene-2-carboxaldehyde, Ethylene Glycol, p-TSA | General Acetal Protection Protocols |
| Molar Ratio (Aldehyde:Glycol:p-TSA) | 1 : 1.2 : 0.01 | General Acetal Protection Protocols |
| Solvent | Toluene | General Acetal Protection Protocols |
| Temperature | Reflux | General Acetal Protection Protocols |
| Reaction Time | 2-4 hours (until water evolution ceases) | General Acetal Protection Protocols |
| Yield | >95% (typically) | General Acetal Protection Protocols |
Table 2: Quantitative Data for the Acetal Protection of 3-Methylthiophene-2-carboxaldehyde.
Step 3: Oxidation of the Methyl Group
The methyl group of the protected thiophene derivative is oxidized to a carboxylic acid using potassium permanganate.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-(3-methylthiophen-2-yl)-1,3-dioxolane in a mixture of pyridine and water.
-
Heat the solution to 80-90 °C with stirring.
-
Slowly add potassium permanganate (KMnO₄) in portions, maintaining the temperature. The color of the solution will change from purple to brown as manganese dioxide precipitates.
-
After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid.
| Parameter | Value | Reference |
| Reactants | 2-(3-methylthiophen-2-yl)-1,3-dioxolane, KMnO₄ | Adapted from general oxidation protocols |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5-3.0 | Adapted from general oxidation protocols |
| Solvent | Pyridine/Water mixture | Adapted from general oxidation protocols |
| Temperature | 80-90 °C | Adapted from general oxidation protocols |
| Reaction Time | 4-6 hours | Adapted from general oxidation protocols |
| Yield | 60-70% (estimated) | Adapted from general oxidation protocols |
Table 3: Quantitative Data for the Oxidation of the Methyl Group.
Step 4: Acidic Deprotection of the Acetal
The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality.
Experimental Protocol:
-
Suspend 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature for several hours, or gently heat to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to yield this compound.
| Parameter | Value | Reference |
| Reactants | 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid, HCl (aq) | General Acetal Deprotection Protocols |
| Solvent | Acetone/Water | General Acetal Deprotection Protocols |
| Temperature | Room temperature or gentle heating | General Acetal Deprotection Protocols |
| Reaction Time | 2-6 hours | General Acetal Deprotection Protocols |
| Yield | >90% (typically) | General Acetal Deprotection Protocols |
Table 4: Quantitative Data for the Acidic Deprotection of the Acetal.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and the overall experimental workflow.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich thiophene ring.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Overall Synthesis Workflow
This diagram outlines the complete synthetic pathway from the starting material to the final product, including all intermediate steps.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The presented four-step synthesis provides a robust and logical pathway to obtain this compound from 3-methylthiophene. While the initial formylation step may produce a mixture of isomers requiring purification, the subsequent protection, oxidation, and deprotection steps are generally high-yielding and utilize standard organic chemistry techniques. This guide offers the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to successfully synthesize this important thiophene derivative. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving optimal results.
References
An In-depth Technical Guide to the Chemical Properties of 2-Formylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Formylthiophene-3-carboxylic acid (CAS No. 19991-69-6).[1][2][3] This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. While specific experimental data for this compound is limited in publicly available literature, this guide supplements known information with predicted properties based on the well-established chemistry of its constituent functional groups: the thiophene ring, a carboxylic acid, and an aldehyde. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Core Chemical and Physical Properties
This compound is a trifunctionalized heterocyclic compound. The presence of the electron-rich thiophene ring, a Brønsted-Lowry acidic carboxylic acid group, and a reactive formyl group imparts a unique combination of chemical properties to the molecule.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 19991-69-6 | [1][2][3] |
| Molecular Formula | C₆H₄O₃S | [1][2][3] |
| Molecular Weight | 156.16 g/mol | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General chemical principles |
| pKa | Estimated to be in the range of 3-4, similar to other thiophenecarboxylic acids. | General chemical principles |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on the functional groups present.
The expected proton NMR chemical shifts are summarized in Table 2. The thiophene ring protons will appear as doublets, and the aldehyde and carboxylic acid protons will be singlets, typically downfield.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiophene-H (at C4) | 7.0 - 7.5 | Doublet | |
| Thiophene-H (at C5) | 7.8 - 8.2 | Doublet | |
| Aldehyde-H | 9.8 - 10.5 | Singlet | |
| Carboxylic Acid-H | 11.0 - 13.0 | Singlet (broad) | Position is concentration and solvent dependent. |
The predicted carbon NMR chemical shifts are presented in Table 3. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Thiophene-C2 | 140 - 145 |
| Thiophene-C3 | 145 - 150 |
| Thiophene-C4 | 125 - 130 |
| Thiophene-C5 | 135 - 140 |
| Aldehyde C=O | 185 - 195 |
| Carboxylic Acid C=O | 165 - 175 |
The key expected IR absorption bands are listed in Table 4. The spectrum will be characterized by a very broad O-H stretch from the carboxylic acid and two distinct C=O stretching vibrations.[4][5][6]
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Strong, very broad |
| C-H (Thiophene) | 3050 - 3150 | Medium |
| C=O (Aldehyde) | 1680 - 1710 | Strong |
| C=O (Carboxylic acid) | 1700 - 1740 | Strong |
| C=C (Thiophene) | 1400 - 1550 | Medium |
| C-O (Carboxylic acid) | 1200 - 1300 | Strong |
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxyl group (M-17), the formyl group (M-29), and the carboxyl group (M-45).[7]
Chemical Reactivity and Synthetic Utility
This compound possesses three reactive centers, making it a versatile building block in organic synthesis.
Reactivity of the Functional Groups
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acid chloride to facilitate further reactions.
-
Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, aldol condensation, and reductive amination. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the formyl and carboxyl groups will deactivate the ring towards this type of reaction.
Potential Synthetic Applications
The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of a variety of more complex molecules, including:
-
Fused Heterocyclic Systems: Intramolecular cyclization reactions can be designed to construct thieno-fused heterocycles, which are common scaffolds in pharmaceuticals.
-
Polymers and Materials: The molecule can be used as a monomer for the synthesis of functionalized polymers with interesting electronic or optical properties.
-
Ligands for Metal Complexes: The carboxylic acid and the sulfur atom of the thiophene ring can act as coordination sites for metal ions.
Experimental Protocols (General Methodologies)
General Synthesis Workflow
A plausible synthetic route could involve the formylation of a suitable thiophene-3-carboxylic acid derivative. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic pathway for this compound.
-
Protection of the Carboxylic Acid: The carboxylic acid group of a suitable starting material, such as methyl thiophene-3-carboxylate, is often protected to prevent interference with the subsequent formylation step. Esterification is a common protection strategy.
-
Formylation: The formyl group can be introduced at the 2-position of the thiophene ring using various methods. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method for formylating electron-rich aromatic rings.[8][9] Alternatively, ortho-lithiation directed by the ester group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), could be employed.
-
Deprotection: The protecting group on the carboxylic acid is then removed, typically by acid- or base-catalyzed hydrolysis, to yield the final product.
-
Purification: The final product would likely be purified by recrystallization or column chromatography.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the functional groups present, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the eyes, skin, and respiratory system.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has summarized its known and predicted chemical properties, providing a foundation for its use in synthesis and other applications. Further experimental investigation is warranted to fully characterize this promising molecule.
References
- 1. 2-formyl-thiophene-3-carboxylic acid-Molbase [molbase.com]
- 2. This compound [acrospharmatech.com]
- 3. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 9. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
An In-depth Technical Guide to 2-Formylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Formylthiophene-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a plausible synthetic pathway and highlights the general biological significance of the thiophene scaffold in drug discovery.
Core Compound Identification
IUPAC Name: this compound[1][2][3][4]
Chemical Structure:
References
In-Depth Technical Guide: 2-Formylthiophene-3-carboxylic acid (CAS 19991-69-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Formylthiophene-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, presented in a format tailored for scientific and research applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 19991-69-6 | [1][2][3] |
| Molecular Formula | C6H4O3S | [2] |
| Molecular Weight | 156.16 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, analysis of related thiophene-2-carboxylic acid derivatives provides insight into the expected spectral characteristics.[5] Mass spectrometry studies on substituted thiophene-2-carboxylic acids have been reported, indicating that fragmentation patterns can be used to differentiate isomers. Commercial suppliers may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request.[3]
Synthesis and Reactivity
3.1. Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic routes for thiophene carboxylic acids and their formyl derivatives can be inferred from established organic chemistry principles.
One plausible synthetic approach involves the formylation of a suitable thiophene precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring, including thiophenes.[6] Alternatively, oxidation of a corresponding alcohol or aldehyde at the 2-position of a thiophene-3-carboxylic acid derivative could yield the target molecule. The synthesis of the thiophene-3-carboxylic acid core can be achieved through various methods, including the Gewald reaction for substituted 2-aminothiophenes, which can then be further modified.[7]
A general workflow for a potential synthesis is outlined below:
Caption: A generalized synthetic pathway to this compound.
3.2. Reactivity
The reactivity of this compound is dictated by its three main functional components: the thiophene ring, the carboxylic acid group, and the aldehyde group.
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The positions of the existing formyl and carboxyl groups will direct incoming electrophiles.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to a primary alcohol. Its acidic nature also allows for salt formation.
-
Aldehyde Group: The aldehyde group is reactive towards nucleophiles and can participate in reactions like condensation, oxidation to a carboxylic acid, and reduction to an alcohol.
The interplay of these functional groups allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. Computational studies on the reactivity of thiophene carboxylic acids suggest that the electronic properties and conformation of the molecule influence its susceptibility to nucleophilic attack.[2]
Applications in Research and Development
This compound and its derivatives are primarily utilized in the field of medicinal chemistry as key intermediates for the synthesis of novel bioactive compounds.
4.1. Drug Discovery and Medicinal Chemistry
Thiophene-based compounds exhibit a broad spectrum of biological activities. Derivatives of thiophene-3-carboxamide have been investigated for their antibacterial and antifungal properties.[8] Furthermore, various thiophene derivatives have been synthesized and evaluated for their potential as:
-
Anticancer Agents: 2-Aminothiophene-3-carboxylic acid esters have shown selective cytostatic effects against certain cancer cell lines.[9]
-
Antimicrobial Agents: Thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated antimicrobial activity.[5][10]
The general structure of these biologically active derivatives often involves the modification of the carboxylic acid and formyl groups to introduce diverse pharmacophores.
Caption: A workflow illustrating the use of the core scaffold in drug discovery.
4.2. Materials Science
While specific applications for this compound in materials science are not extensively reported, thiophene derivatives, in general, are crucial components in the development of organic electronic materials. The conjugated π-system of the thiophene ring imparts semiconductor properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The functional groups of the title compound offer handles for polymerization and modification to tune the electronic and physical properties of resulting materials.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals and functional organic materials. Its versatile reactivity allows for the synthesis of a wide array of derivatives. While there are gaps in the publicly available data regarding its specific physicochemical properties and detailed synthetic protocols, the existing information on its reactivity and the biological activity of its derivatives underscores its importance for further research and development in medicinal chemistry and materials science. Researchers are encouraged to consult commercial suppliers for detailed analytical data and to explore established synthetic methodologies for thiophene functionalization to fully leverage the potential of this compound.
References
- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [acrospharmatech.com]
- 4. This compound | 19991-69-6 [sigmaaldrich.com]
- 5. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 6. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
Physical and chemical properties of 2-Formylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Formylthiophene-3-carboxylic acid (CAS No: 19991-69-6), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, spectroscopic data, and potential applications as a versatile building block in the development of novel therapeutic agents.
Core Properties and Identifiers
This compound is a bifunctional thiophene derivative containing both an aldehyde and a carboxylic acid group. These functional groups are positioned at adjacent carbons (C2 and C3) on the thiophene ring, bestowing upon it a unique reactivity profile suitable for the synthesis of complex heterocyclic systems.
Table 1: Physicochemical and Structural Data
| Property | Value | Reference(s) |
| IUPAC Name | 2-formyl-3-thiophenecarboxylic acid | [1] |
| CAS Number | 19991-69-6 | [1] |
| Molecular Formula | C₆H₄O₃S | [1] |
| Molecular Weight | 156.16 g/mol | [1][2] |
| Canonical SMILES | C1=CSC(=C1C(=O)O)C=O | |
| InChI Key | IZHLGRWNUWACRX-UHFFFAOYSA-N | [1] |
| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | |
| Melting Point | Data not readily available in cited literature. | |
| Boiling Point | Data not readily available in cited literature. | |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, chloroform, and ethyl acetate due to its functional groups.[3] Insoluble in water.[3] | |
| pKa | Estimated to be in the range of 4-5, typical for a carboxylic acid.[4] | |
| Storage | Keep in a dark place under an inert atmosphere. Recommended storage temperature: 2-8°C.[1] |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic spectroscopic features can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency Range |
| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.0 ppm (singlet) |
| Carboxylic acid proton (-COOH) | ~10.0-13.0 ppm (broad singlet)[5] | |
| Thiophene ring protons | ~7.0-8.0 ppm (doublets) | |
| ¹³C NMR | Carbonyl carbon (Carboxylic acid) | ~165-185 ppm[5] |
| Carbonyl carbon (Aldehyde) | ~180-200 ppm | |
| Thiophene ring carbons | ~120-150 ppm | |
| Infrared (IR) Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (very broad)[5][6] |
| C=O stretch (Aldehyde) | ~1680-1710 cm⁻¹[7] | |
| C=O stretch (Carboxylic acid) | ~1710-1760 cm⁻¹ (often broad)[5][6] | |
| C-O stretch (Carboxylic acid) | ~1210-1320 cm⁻¹[6] |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its three key structural components: the aldehyde group, the carboxylic acid group, and the electron-rich thiophene ring. This trifecta of functionality makes it a valuable intermediate for constructing diverse molecular scaffolds.
The diagram below illustrates the principal reactive sites and potential synthetic transformations of the molecule.
Figure 1: Key reactive sites and potential derivatization pathways for this compound.
Experimental Protocols
Experimental Workflow: Plausible Synthesis
Figure 2: A logical workflow for the plausible synthesis of the target compound.
Detailed Methodology (Hypothetical)
Step 1: Protection of the Carboxylic Acid
-
To a solution of 3-bromothiophene-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the complete conversion of the starting material.
-
Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product, methyl 3-bromothiophene-2-carboxylate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.
Step 2: Formylation via Grignard Reagent
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.
-
Slowly add a solution of methyl 3-bromothiophene-2-carboxylate in anhydrous THF to the magnesium suspension. The reaction may require gentle heating to initiate.
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0°C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Step 3: Hydrolysis and Purification
-
Quench the reaction by slowly adding it to a cold, saturated ammonium chloride solution.
-
Acidify the mixture with dilute HCl to hydrolyze the intermediate and the ester group concurrently.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-based scaffolds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings, offering modulated electronic properties and metabolic stability.[8] While this compound itself is not highlighted as a therapeutic agent, its derivatives are subjects of active research.
-
Anti-Angiogenesis Agents: Thiophene-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for preventing the formation of new blood vessels that supply tumors.[9] The structural core of this compound is ideal for generating libraries of such amides.
-
Anticancer and Cytostatic Agents: Various 2-aminothiophene-3-carboxylic acid derivatives have demonstrated selective cytostatic activity against several cancer cell lines, including prostate cancer and T-cell lymphoma.[10] These compounds can induce apoptosis and cause cell cycle arrest, making them promising candidates for further development.[10]
-
RNA Demethylase Inhibitors: In the field of epigenetics, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as novel inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML).[11] This highlights the potential of thiophene carboxylic acids as core structures for targeting enzymes involved in cancer pathways.
The bifunctional nature of this compound allows for the facile introduction of diverse substituents through amide coupling and reductive amination, making it a highly valuable starting material for generating compound libraries aimed at these and other biological targets.[12]
References
- 1. This compound | 19991-69-6 [sigmaaldrich.com]
- 2. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiophenecarboxaldehyde CAS#: 98-03-3 [m.chemicalbook.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Formylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Formylthiophene-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |
| Thiophene H-5 | 7.5 - 8.5 | Doublet | 5.0 - 6.0 |
| Thiophene H-4 | 7.0 - 8.0 | Doublet | 5.0 - 6.0 |
Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on solvent and concentration. It often appears as a broad singlet.[1][2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 185 |
| Aldehyde (-C HO) | 180 - 200 |
| Thiophene C-2 | 140 - 150 |
| Thiophene C-3 | 135 - 145 |
| Thiophene C-4 | 125 - 135 |
| Thiophene C-5 | 130 - 140 |
Note: The exact chemical shifts are influenced by the electronic effects of the substituents on the thiophene ring.[1]
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic/Aldehyde) | 3000 - 3100 / 2700-2900 | Medium / Weak |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Note: The carboxylic acid O-H stretch is typically very broad.[1][4][5][6] The two carbonyl stretching frequencies may overlap.
Table 4: Predicted Mass Spectrometry Data
| Fragmentation Event | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 156 | The parent ion. |
| [M-OH]⁺ | 139 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-CHO]⁺ | 127 | Loss of the formyl group. |
| [M-COOH]⁺ | 111 | Loss of the carboxyl group. |
Note: The fragmentation pattern of carboxylic acids often shows a weak molecular ion peak and characteristic losses of functional groups.[7][8][9][10]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[11]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12][13][14]
Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13][15]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[16][17]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. reddit.com [reddit.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. metbio.net [metbio.net]
- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Insight into 2-Formylthiophene-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Formylthiophene-3-carboxylic acid (FTCA). Due to a scarcity of direct theoretical studies on FTCA in publicly accessible literature, this document establishes a foundational understanding by drawing parallels with closely related and well-researched thiophene derivatives. This guide synthesizes available data on analogous compounds to project the structural, electronic, and spectroscopic properties of FTCA. Furthermore, it outlines established experimental protocols for the synthesis and characterization of similar thiophene compounds, offering a valuable starting point for researchers. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and electronic properties. The unique structural and electronic characteristics of the thiophene ring, when functionalized with electron-withdrawing groups like formyl and carboxyl moieties, can lead to novel molecular interactions and reactivity. This compound (FTCA) is one such molecule of interest, combining these functionalities on adjacent positions of the thiophene ring. This arrangement is expected to result in interesting intramolecular interactions and a distinct electronic profile.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical and experimental perspective on FTCA. While direct computational studies on FTCA are not widely reported, a wealth of information on its structural isomers and parent compounds, such as thiophene-2-carboxylic acid, thiophene-3-carboxylic acid, and 2-formylthiophene, allows for a robust comparative analysis.
Physicochemical Properties of this compound
Basic identifying information for this compound is available, providing a starting point for its study.
| Property | Value | Reference |
| CAS Number | 19991-69-6 | [1][2] |
| Molecular Formula | C₆H₄O₃S | [2] |
| Molecular Weight | 156.16 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CSC(=C1C(=O)O)C=O | [2] |
| InChI Key | IZHLGRWNUWACRX-UHFFFAOYSA-N | [2] |
Theoretical Studies: A Comparative Analysis
While direct theoretical data for this compound is limited, we can infer its properties by examining computational studies on analogous compounds. Density Functional Theory (DFT) is a powerful tool for investigating the electronic and structural properties of such molecules.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap generally implies higher reactivity.
Theoretical studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring significantly influence the HOMO-LUMO gap. For instance, amino-substituted thiophene-2-carboxamides exhibit a higher HOMO-LUMO gap compared to methyl-substituted ones, suggesting greater stability[3]. In a comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, DFT calculations revealed differences in their LUMO delocalization, which could explain their varied reactivity in nucleophilic substitution reactions[4].
Based on these findings, it is plausible to predict that the presence of both a formyl and a carboxylic acid group, both being electron-withdrawing, in this compound would lead to a relatively low LUMO energy and a small HOMO-LUMO gap, indicating a propensity for nucleophilic attack at the carbonyl carbons and the thiophene ring.
The following diagram illustrates a proposed workflow for a comprehensive theoretical study of this compound.
Structural Parameters
The geometry of this compound is expected to be influenced by intramolecular hydrogen bonding between the formyl oxygen and the carboxylic acid proton. This interaction would lead to a planar conformation of the substituent groups relative to the thiophene ring. DFT calculations on thiophene-3-carboxylic acid have explored different conformations and their relative energies, highlighting the importance of intramolecular interactions[4].
For comparison, selected calculated bond lengths for related thiophene derivatives are presented below. It is anticipated that the C=O and C-O bond lengths in the carboxylic acid group of FTCA will be in a similar range, with potential elongation of the O-H bond due to intramolecular hydrogen bonding.
| Compound | Bond | Bond Length (Å) - Calculated | Reference |
| Thiophene-2-carboxamide derivatives | C=O (amide) | ~1.23 | [3] |
| Thiophene-2-carboxamide derivatives | C-N (amide) | ~1.36 | [3] |
| Thiophene-3-carboxylic acid | C=O | ~1.21 | [4] |
| Thiophene-3-carboxylic acid | C-O | ~1.36 | [4] |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to this compound could involve the formylation of a suitable thiophene-3-carboxylic acid derivative or the oxidation of a corresponding alcohol or aldehyde. The Vilsmeier-Haack reaction is a common method for the formylation of thiophenes[5]. Alternatively, lithiation of a protected thiophene-3-carboxylic acid followed by reaction with a formylating agent could be a viable route.
The following diagram illustrates a generalized synthetic pathway.
Characterization Methods
The characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would confirm the presence of the key functional groups. Characteristic vibrational frequencies are expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and the carboxylic acid, and the C-S stretch of the thiophene ring.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. The presence of the conjugated system is expected to result in absorption bands in the UV region.
Conclusion and Future Outlook
This compound represents an intriguing molecule with potential applications in medicinal chemistry and materials science. While direct theoretical and experimental studies are currently limited, this guide provides a solid foundation for future research by leveraging data from analogous compounds. The comparative analysis of structural and electronic properties, along with the outlined experimental protocols, offers a clear roadmap for researchers aiming to synthesize, characterize, and computationally model this promising compound.
Future work should focus on performing the proposed DFT calculations to obtain a precise theoretical understanding of FTCA's properties. Experimental validation through synthesis and spectroscopic characterization is crucial to confirm the theoretical predictions. Investigating the reactivity of FTCA in various organic reactions could unveil new synthetic pathways and lead to the development of novel derivatives with interesting biological or material properties.
References
- 1. 19991-69-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [acrospharmatech.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
Reactivity of the formyl and carboxylic acid groups in 2-Formylthiophene-3-carboxylic acid
An In-depth Technical Guide to the Reactivity of 2-Formylthiophene-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the differential reactivity of its formyl and carboxylic acid groups. This technical guide provides a comprehensive analysis of the chemoselective reactions possible at each functional site. It details strategies for targeting either the aldehyde or the carboxylic acid, discusses the reaction mechanisms, and provides representative experimental protocols. The guide is intended to serve as a resource for chemists engaged in the synthesis and modification of thiophene-based molecules, enabling the strategic design of complex derivatives.
Introduction: A Profile of a Bifunctional Thiophene
The thiophene ring is a privileged scaffold in drug discovery. When substituted with both a formyl (aldehyde) and a carboxylic acid group, as in this compound, the molecule becomes a versatile building block. However, the presence of two electrophilic carbonyl carbons necessitates a careful and strategic approach to achieve selective transformations. The inherent electronic properties of the thiophene ring and the distinct nature of the aldehyde and carboxylic acid functionalities are the keys to controlling its reactivity.
The aldehyde group is generally a more potent electrophile than the carboxylic acid. This intrinsic difference in reactivity allows for a range of selective modifications under carefully controlled conditions. Conversely, reactions targeting the carboxylic acid often require either the protection of the more reactive aldehyde or the use of specific activating agents that are compatible with the formyl group.
Chemoselective Reactions Targeting the Formyl Group
The high electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. Several classes of reactions can be selectively performed at the C2-formyl position.
Olefination and Condensation Reactions
Carbon-carbon bond-forming reactions at the aldehyde are fundamental for extending the molecular framework. The Wittig and Knoevenagel reactions are cornerstone transformations for this purpose.
2.1.1 The Wittig Reaction
The Wittig reaction converts aldehydes or ketones into alkenes using a triphenyl phosphonium ylide (Wittig reagent).[1] The reactivity of the ylide is crucial for selectivity. Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester), are less reactive and generally react selectively with aldehydes over ketones or esters.[2][3] While the acidic proton of the carboxylic acid could potentially quench a highly reactive, non-stabilized ylide, reactions with stabilized ylides can often proceed successfully, sometimes in aqueous media with a weak base like NaHCO₃.[4]
2.1.2 The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine or pyridine.[5][6] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a conjugated α,β-unsaturated product.[5] The Doebner modification uses pyridine as a solvent and an active methylene compound containing a carboxylic acid, which often results in subsequent decarboxylation.[5][7]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
The Thiophene Ring in 2-Formylthiophene-3-carboxylic Acid: An In-depth Technical Guide on its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electronic properties of the thiophene ring in 2-Formylthiophene-3-carboxylic acid. The presence of two potent electron-withdrawing groups, a formyl group at the 2-position and a carboxylic acid group at the 3-position, significantly modulates the electron density, aromaticity, and reactivity of the thiophene core. This document synthesizes theoretical and experimental data to offer a comprehensive understanding of the molecule's electronic structure, which is crucial for its application in medicinal chemistry and materials science.
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional organic materials. The electronic characteristics of the thiophene ring can be finely tuned through the introduction of various substituents. In this compound, the combined influence of the aldehyde and carboxylic acid functionalities results in a unique electronic landscape, impacting its chemical behavior and potential biological activity. Understanding these electronic perturbations is paramount for designing novel molecules with desired properties.
Electronic Properties of the Thiophene Ring
The aromaticity of the thiophene ring arises from the delocalization of six π-electrons, including a lone pair from the sulfur atom, across the five-membered ring. However, the attachment of electron-withdrawing formyl and carboxylic acid groups significantly perturbs this electron distribution.
2.1. Inductive and Resonance Effects
Both the formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They exert their influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the oxygen atoms in both substituents pulls electron density away from the thiophene ring through the sigma bonds.
-
Resonance Effect (-M or -R): The carbonyl groups of both substituents can participate in resonance with the thiophene ring, delocalizing the π-electrons of the ring onto the oxygen atoms. This effect further depletes the electron density of the thiophene core.
These combined effects lead to a significant polarization of the molecule, with the thiophene ring becoming electron-deficient.
Logical Relationship of Electronic Effects
An In-depth Technical Guide on the Solubility and Stability of 2-Formylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Formylthiophene-3-carboxylic acid (C₆H₄O₃S), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this exact molecule in public literature, this document outlines standardized methodologies for determining these critical physicochemical properties. The protocols described are based on established practices for similar aromatic carboxylic acids and are intended to guide researchers in generating reliable data for their specific applications.
Solubility Profile
For a related compound, 3-Thiophenecarboxylic acid, a solubility of 0.2 g/10 mL in water has been reported, suggesting that this compound may also exhibit some degree of aqueous solubility. However, empirical determination is essential for accurate characterization.
Table 1: Qualitative Solubility of Structurally Related Thiophene Derivatives
| Compound | Solvent | Solubility |
| 3-Thiophenecarboxylic acid | Water | 20 g/L (soluble) |
| 2-Thiophenecarboxaldehyde | Chloroform, DMSO, Ethyl Acetate | Slightly Soluble[1] |
| 2-Thiophenecarboxaldehyde | Water | Insoluble[1] |
| 2-Acetylthiophene | Water | 14 g/L[2] |
| 2-Acetylthiophene | Ethanol, Acetone, Chloroform | Soluble[2] |
| 2-Acetylthiophene | Diethyl Ether | More soluble than in water[2] |
| 2-Acetylthiophene | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[2] |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The equilibrium shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[2]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, acetone, etc.)
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with the mobile phase (for HPLC analysis) or the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions, including elevated temperature, humidity, and exposure to light, in accordance with ICH guidelines.[3][4]
General Degradation Pathways
Carboxylic acids can undergo several degradation reactions. The thermal decomposition of carboxylic acids on surfaces can lead to the evolution of CO₂ and the deposition of hydrocarbon fragments.[5][6] The presence of both a carboxylic acid and an aldehyde group in this compound may lead to complex degradation profiles, potentially involving oxidation of the aldehyde to a dicarboxylic acid, decarboxylation, or polymerization.
Experimental Protocols for Stability Assessment
A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing for the appearance of degradation products and the loss of the parent compound over time.
Objective: To evaluate the stability of this compound under thermal, hydrolytic, and photolytic stress.
Analytical Method: A stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection, must be developed and validated. This method should be able to separate the parent compound from any potential degradation products.
General Procedure for Forced Degradation Studies:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolytic stability, use aqueous solutions buffered at different pH values (e.g., acidic, neutral, and basic). For solid-state stability, use the pure, solid compound.
-
Stress Conditions:
-
Thermal Stability: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Hydrolytic Stability: Store the aqueous solutions at different pH values and temperatures.
-
Photostability: Expose the samples to a controlled light source as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
Table 2: Overview of Stability Testing Conditions and Methods
| Stability Type | Stress Conditions | Analytical Techniques |
| Solid-State Thermal | Elevated temperature (e.g., 40°C/75% RH, 60°C) | HPLC, LC-MS, FTIR, DSC, TGA[3][7] |
| Solution-State Thermal | Elevated temperature in various solvents | HPLC, LC-MS |
| Hydrolytic | Aqueous buffers at various pH values (e.g., 2, 7, 9) | HPLC, LC-MS |
| Photostability | Exposure to light (ICH Q1B specified conditions) | HPLC, LC-MS[4] |
Conceptual Metabolic Pathway
For drug development professionals, understanding the potential metabolic fate of a compound is essential. Carboxylic acids are known to undergo metabolic activation, primarily through the formation of acyl-glucuronides and acyl-CoA thioesters.[9] These reactive metabolites can potentially lead to adverse drug reactions. While the specific metabolic pathway of this compound has not been detailed, a generalized pathway for carboxylic acid metabolism provides a valuable conceptual framework.
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools to generate robust and reliable data, thereby facilitating informed decisions in research and development processes.
References
- 1. 2-Thiophenecarboxaldehyde CAS#: 98-03-3 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2-Formylthiophene-3-carboxylic acid
Introduction
2-Formylthiophene-3-carboxylic acid is a valuable bifunctional heterocyclic compound that serves as a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring adjacent aldehyde and carboxylic acid groups on a thiophene core, allows for a wide range of subsequent chemical modifications. This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from the readily available precursor, thiophene. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Overall Synthetic Pathway
The synthesis of this compound from thiophene is a multi-step process. A common and reliable route involves the initial preparation of a 3-substituted thiophene intermediate, which is then further functionalized. The pathway outlined below proceeds via the synthesis of 3-bromothiophene, followed by carboxylation and subsequent formylation.
Caption: Overall synthetic workflow from thiophene.
Protocol 1: Synthesis of 3-Bromothiophene
The preparation of 3-bromothiophene is challenging to achieve by direct bromination of thiophene, which favors substitution at the 2- and 5-positions. Therefore, a two-step procedure involving the exhaustive bromination of thiophene followed by selective reductive debromination is employed.[1]
Part A: Synthesis of 2,3,5-Tribromothiophene
Principle: Thiophene undergoes electrophilic substitution with excess bromine to yield the thermodynamically stable 2,3,5-tribromothiophene.
| Reagents & Equipment | |
| Reagents | Thiophene, Bromine, Water |
| Equipment | Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, distillation apparatus |
| Safety Precautions | Bromine is highly corrosive, toxic, and volatile. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |
Procedure:
-
To a suitable round-bottom flask equipped with a dropping funnel and condenser, add thiophene.
-
Slowly add bromine to the thiophene with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
After cooling, pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer with a solution of sodium carbonate and then with water.
-
Dry the organic layer over anhydrous calcium chloride.[2]
-
Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.[2]
Part B: Selective Debromination to 3-Bromothiophene
Principle: The more reactive α-bromines (at positions 2 and 5) of 2,3,5-tribromothiophene are selectively removed by reduction with zinc dust in acetic acid, yielding the desired 3-bromothiophene.[3]
| Reagents & Equipment | |
| Reagents | 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, Sodium carbonate solution |
| Equipment | Round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus |
| Safety Precautions | Acetic acid is corrosive. Perform the reaction in a fume hood and wear appropriate PPE. The reaction may produce flammable hydrogen gas. |
Procedure:
-
In a round-bottom flask, suspend zinc dust in glacial acetic acid.
-
Add 2,3,5-tribromothiophene to the suspension.
-
Heat the mixture to reflux with vigorous stirring for several hours.[3]
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
After cooling, decant the liquid from the excess zinc.
-
Pour the liquid into a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water, then with sodium carbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation.
-
Purify the crude 3-bromothiophene by fractional distillation.[2]
| Compound Data | |
| 3-Bromothiophene | Molar Mass: 163.03 g/mol [1]Appearance: Colorless liquid[1]Boiling Point: 150–158 °C[1]Yield: ~80% from 2,3,5-tribromothiophene[3] |
Protocol 2: Synthesis of Thiophene-3-carboxylic acid
Principle: 3-Bromothiophene is converted into an organolithium intermediate via halogen-metal exchange with n-butyllithium. This nucleophilic species then reacts with carbon dioxide (in the form of dry ice) in an electrophilic addition, which upon acidic workup yields thiophene-3-carboxylic acid.
| Reagents & Equipment | |
| Reagents | 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Diethyl ether (anhydrous), Hydrochloric acid (HCl) |
| Equipment | Three-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, low-temperature thermometer, magnetic stirrer |
| Safety Precautions | n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Handle n-BuLi with extreme care using appropriate syringes or cannulas. |
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.
-
Dissolve 3-bromothiophene in anhydrous diethyl ether and add it to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
In a separate beaker, crush a generous excess of dry ice into a fine powder.
-
Carefully and quickly, pour the organolithium solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to a pH of ~1-2 with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization.
| Compound Data | |
| Thiophene-3-carboxylic acid | Molar Mass: 128.15 g/mol Appearance: White to off-white solidMelting Point: 136-141 °CYield: Typically high, >80% |
Protocol 3: Synthesis of this compound
Principle: The Vilsmeier-Haack reaction is used to introduce a formyl group onto the thiophene ring.[4][5] The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] This electrophile attacks the electron-rich thiophene ring, primarily at the C2 position, which is activated by the sulfur atom. The resulting iminium ion is hydrolyzed during workup to yield the final aldehyde.[5]
Caption: Mechanism of the Vilsmeier-Haack reaction.
| Reagents & Equipment | |
| Reagents | Thiophene-3-carboxylic acid, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Water, Sodium acetate solution |
| Equipment | Three-neck round-bottom flask, dropping funnel, condenser, ice bath, magnetic stirrer, heating mantle |
| Safety Precautions | Phosphorus oxychloride is extremely corrosive and reacts violently with water. Handle POCl₃ in a fume hood with extreme care. Wear appropriate PPE. The reaction is exothermic. |
Procedure:
-
In a dry three-neck flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF in an ice bath to 0 °C.
-
Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve thiophene-3-carboxylic acid in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The deactivating effect of the carboxylic acid group may necessitate heating to ensure the reaction proceeds.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolyze the intermediate by heating the aqueous mixture (e.g., to 50-60 °C) for 1 hour.
-
Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is ~6-7.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Compound Data | |
| This compound | Molar Mass: 156.16 g/mol Appearance: SolidYield: Variable, dependent on reaction conditions. |
References
- 1. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring.[1][2][3] Formylated thiophene derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.
This document provides detailed application notes and a representative protocol for the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid. It is important to note that 3-thiophenecarboxylic acid is an electron-deactivated substrate due to the electron-withdrawing nature of the carboxylic acid group, which can influence the reaction conditions and regioselectivity.[2]
Reaction Principle
The Vilsmeier-Haack reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The thiophene ring of 3-thiophenecarboxylic acid acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated thiophenecarboxylic acid.[3]
The regioselectivity of the formylation on 3-substituted thiophenes is influenced by both electronic and steric factors. For 3-substituted thiophenes with electron-donating groups, formylation typically occurs at the 2- or 5-position. However, with an electron-withdrawing group like a carboxylic acid, the reaction is more challenging, and the regiochemical outcome needs to be determined experimentally. Generally, formylation is favored at the less sterically hindered position.[4]
Experimental Protocols
The following is a representative protocol for the Vilsmeier-Haack formylation of a deactivated heterocyclic carboxylic acid, which can be adapted for 3-thiophenecarboxylic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve desired yields and regioselectivity.
Materials:
-
3-Thiophenecarboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Formation of the Vilsmeier Reagent
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
Step 2: Formylation Reaction
-
To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE).
-
Add 3-thiophenecarboxylic acid portion-wise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 70-90 °C and maintain with stirring. The optimal temperature and reaction time will need to be determined empirically, but a duration of 4-8 hours is a reasonable starting point.[5]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is in the range of 6-7.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired formyl-3-thiophenecarboxylic acid isomers.
Data Presentation
Due to the deactivating nature of the carboxylic acid group, the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid is expected to be less facile than that of electron-rich thiophenes. The primary products are anticipated to be 2-formyl-3-thiophenecarboxylic acid and 5-formyl-3-thiophenecarboxylic acid. The ratio of these isomers will depend on the specific reaction conditions.
Table 1: Representative Reaction Parameters for Vilsmeier-Haack Formylation of Thiophene Derivatives
| Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| 3-Methylthiophene | DMF/POCl₃ | - | Not specified | Not specified | 2-formyl-3-methylthiophene & 5-formyl-3-methylthiophene | Not specified | [6] |
| 3-Methoxybenzo[b]thiophene | DMF/POCl₃ | Not specified | Moderate | Not specified | 2-formyl-3-methoxybenzo[b]thiophene | Not specified | N/A |
| 2-Pyrazinecarboxylic acid | DMF/POCl₃ | 1,2-Dichloroethane | 70-80 | 4-6 | 3-formyl-2-pyrazinecarboxylic acid | Not specified | [5] |
Note: The data presented is for analogous reactions and serves as a guideline. Specific yields and isomer ratios for the formylation of 3-thiophenecarboxylic acid need to be determined experimentally.
Visualizations
Diagram 1: General Mechanism of the Vilsmeier-Haack Reaction
Caption: General mechanism of the Vilsmeier-Haack reaction.
Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper cooling is essential to control the reaction rate.
-
The work-up procedure involves quenching the reaction with water/ice, which should be done slowly and carefully to manage the exothermic reaction of any unreacted POCl₃.
Conclusion
The Vilsmeier-Haack reaction provides a direct route for the formylation of 3-thiophenecarboxylic acid, yielding valuable intermediates for pharmaceutical and materials science applications. While the electron-withdrawing nature of the carboxylic acid group presents a challenge, a carefully executed experimental protocol with appropriate optimization can lead to the successful synthesis of the desired formylated products. Researchers should pay close attention to the reaction conditions to control the regioselectivity and maximize the yield of the target isomers.
References
Application Notes and Protocols for the Oxidation of 2-Methyl-3-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of 2-methyl-3-thiophenecarboxaldehyde to its corresponding carboxylic acid, 2-methyl-3-thiophenecarboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below utilize common and effective oxidizing agents, offering a comparative basis for selecting the most suitable method for specific research and development needs.
Introduction
2-Methyl-3-thiophenecarboxaldehyde is a substituted thiophene derivative. Its oxidation to 2-methyl-3-thiophenecarboxylic acid is a key transformation in medicinal chemistry. Thiophenecarboxylic acid moieties are present in a variety of compounds with diverse pharmacological activities, including antimicrobial and anticancer properties. Furthermore, they serve as essential building blocks in the synthesis of more complex molecules, such as novel insecticides. The choice of an appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups within a molecule. This document details protocols for the Pinnick oxidation, Jones oxidation, and potassium permanganate oxidation of 2-methyl-3-thiophenecarboxaldehyde.
Data Presentation
The following tables summarize the key reactants and a comparison of the different oxidation methods for the synthesis of 2-methyl-3-thiophenecarboxylic acid.
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Methyl-3-thiophenecarboxaldehyde | C₆H₆OS | 126.18 | Colorless to yellow liquid |
| 2-Methyl-3-thiophenecarboxylic acid | C₆H₆O₂S | 142.18 | White to off-white solid |
| Sodium Chlorite | NaClO₂ | 90.44 | White crystalline solid |
| Chromium Trioxide | CrO₃ | 99.99 | Dark red crystals |
| Potassium Permanganate | KMnO₄ | 158.03 | Dark purple crystals |
Table 2: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | tert-Butanol, Water | 12-24 hours | 85-95% | Mild conditions, high functional group tolerance, excellent for α,β-unsaturated aldehydes.[1][2] | Requires a scavenger for hypochlorous acid.[2] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in Sulfuric Acid | Acetone | 1-4 hours | 70-90% | Rapid and high yielding, inexpensive reagent.[3][4] | Highly acidic and harsh conditions, use of carcinogenic Cr(VI) compounds.[3][4] |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water, Pyridine | 6-12 hours | 20-40% | Inexpensive and powerful oxidant.[5] | Low yields, potential for over-oxidation and side reactions.[5] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of 2-Methyl-3-thiophenecarboxaldehyde
The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, particularly suitable for substrates with sensitive functional groups.[1][2]
Materials:
-
2-Methyl-3-thiophenecarboxaldehyde (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (4.0 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
Sodium chlorite (NaClO₂) (80% technical grade, 1.5 eq)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-thiophenecarboxaldehyde (1.0 eq) in a 2:1 mixture of t-BuOH and H₂O.
-
To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate (1.5 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of Na₂SO₃ to decompose any excess oxidant.
-
Remove the t-butanol under reduced pressure.
-
Add diethyl ether to the aqueous residue and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and extract the product into the aqueous phase with 1 M NaOH solution (3x).
-
Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.
-
Extract the precipitated 2-methyl-3-thiophenecarboxylic acid with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Jones Oxidation of 2-Methyl-3-thiophenecarboxaldehyde
The Jones oxidation is a robust and rapid method for oxidizing aldehydes to carboxylic acids using a chromic acid solution.[3][4] Caution: Chromium(VI) compounds are carcinogenic and highly toxic. Handle with extreme care in a fume hood and follow appropriate safety and disposal procedures.
Materials:
-
2-Methyl-3-thiophenecarboxaldehyde (1.0 eq)
-
Acetone
-
Jones Reagent (a solution of CrO₃ in H₂SO₄)
-
Isopropanol
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Dissolve 2-methyl-3-thiophenecarboxaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/brown.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-methyl-3-thiophenecarboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Potassium Permanganate Oxidation of 2-Methyl-3-thiophenecarboxaldehyde
Potassium permanganate is a powerful and inexpensive oxidizing agent. However, its use for the oxidation of aldehydes can lead to lower yields due to over-oxidation and side reactions.[5]
Materials:
-
2-Methyl-3-thiophenecarboxaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Water
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-thiophenecarboxaldehyde (1.0 eq) in a small amount of a suitable co-solvent if necessary (e.g., acetone or pyridine), and add an aqueous solution of NaOH.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Filter the reaction mixture to remove any remaining solids.
-
Wash the filtrate with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: General reaction pathway for the oxidation of 2-methyl-3-thiophenecarboxaldehyde.
Caption: A generalized experimental workflow for the oxidation reaction.
Caption: Workflow for the role of 2-methyl-3-thiophenecarboxylic acid in drug development.
References
2-Formylthiophene-3-carboxylic Acid: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
For Immediate Release
Shanghai, China – December 24, 2025 – 2-Formylthiophene-3-carboxylic acid is a valuable bifunctional building block in organic synthesis, enabling the construction of a diverse range of fused heterocyclic compounds with significant therapeutic potential. Its unique arrangement of an aldehyde and a carboxylic acid on a thiophene core provides a versatile platform for the synthesis of novel thieno[2,3-b]pyridines and other related scaffolds, which have demonstrated promising activity as kinase inhibitors in cancer therapy. This application note provides an overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of key derivatives, and an exploration of their biological applications, particularly in the context of oncology.
Synthetic Applications
The strategic placement of the formyl and carboxylic acid groups in this compound allows for a variety of cyclization reactions to form fused ring systems. One of the most powerful applications of this building block is in the multicomponent synthesis of highly substituted thieno[2,3-b]pyridines. These reactions offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials.
A key synthetic transformation involves the initial conversion of this compound to its corresponding 3-cyano-2-oxo-1,2-dihydropyridine-4-thiolate intermediate. This is typically achieved through a series of reactions starting with the reaction of a 2-halonicotinaldehyde derivative with a source of sulfur. While not directly starting from this compound, this approach highlights a common strategy to access precursors for thieno[2,3-b]pyridine synthesis. A more direct, albeit proposed, multicomponent approach could involve the condensation of this compound or its derivatives with an active methylene nitrile and a suitable amine or ammonia source, followed by cyclization.
The resulting 3-amino-thieno[2,3-b]pyridine-2-carboxamide core is a versatile intermediate that can be further functionalized to generate a library of compounds for biological screening.
Experimental Protocols
Proposed Synthesis of 3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides
This protocol describes a plausible multi-step synthesis of 3-amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides, a class of compounds that has shown significant anti-proliferative activity.[1][2] This proposed pathway adapts known synthetic methodologies for thieno[2,3-b]pyridines.
Step 1: Synthesis of Ethyl 2-formylthiophene-3-carboxylate
To a solution of this compound (1.0 eq) in anhydrous ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield ethyl 2-formylthiophene-3-carboxylate.
Step 2: Knoevenagel Condensation
To a solution of ethyl 2-formylthiophene-3-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2 hours. After cooling, the precipitated product, ethyl 2-(2,2-dicyanovinyl)thiophene-3-carboxylate, is collected by filtration.
Step 3: Gewald Reaction for Thieno[2,3-b]pyridine Formation
A mixture of the product from Step 2 (1.0 eq), an appropriate cyclic ketone (e.g., cyclohexanone, 1.1 eq), and elemental sulfur (1.2 eq) in ethanol is treated with morpholine (2.0 eq). The mixture is heated at reflux for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate.
Step 4: Amidation
The ethyl ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. The resulting acid is then coupled with a desired aniline derivative using a standard peptide coupling reagent such as EDC/HOBt in DMF to yield the final 3-amino-N-aryl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
Quantitative Data Summary
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3-Amino-N-aryl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamides | Variably substituted cyclohexanones | 1. Malononitrile, Sulfur, Morpholine, Ethanol, Reflux; 2. Hydrolysis; 3. Amide coupling | ~70-90 | [1] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | Formamide, Reflux; then POCl3; then substituted aniline | 35-78 | [3] |
| Thieno[2,3-c]pyridine derivatives | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Acid-mediated denitrogenative transformation | Good | [4] |
Biological Activity and Signaling Pathways
Thieno[2,3-b]pyridines synthesized from precursors conceptually related to this compound have demonstrated significant potential as anticancer agents.[5][6][7] These compounds often function as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, derivatives of the thieno[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][8]
The EGFR signaling cascade is a critical pathway in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[9] Similarly, the PI3K/Akt pathway plays a central role in cell survival and proliferation, and its dysregulation is a hallmark of many human cancers.[10]
Experimental Workflow
The general workflow for the synthesis and evaluation of novel thieno[2,3-b]pyridine derivatives as anticancer agents is outlined below.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The thieno[2,3-b]pyridine scaffold, readily accessible from this precursor, has emerged as a promising platform for the development of novel kinase inhibitors targeting critical pathways in cancer. The synthetic protocols and biological insights provided herein offer a foundation for researchers and drug development professionals to explore the full potential of this important class of molecules.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Formylthiophene-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylthiophene-3-carboxylic acid is a versatile bifunctional heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of a reactive aldehyde and a carboxylic acid on a thiophene scaffold allows for the efficient construction of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. This class of compounds has garnered considerable attention due to its diverse pharmacological activities, serving as a "privileged scaffold" in drug discovery.
These application notes provide an overview of the utility of this compound as a precursor for the synthesis of bioactive molecules, with a focus on thieno[3,2-d]pyrimidine derivatives. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, along with quantitative data on their activity against key therapeutic targets.
Key Applications in Medicinal Chemistry
Derivatives synthesized from this compound, primarily thieno[3,2-d]pyrimidines, have shown promise in several therapeutic areas:
-
Anticancer Agents: Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of various targets in oncology. Notably, they have been developed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Additionally, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]
-
Treatment of Osteoporosis: A significant application of this scaffold is the inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[4] This enzyme is responsible for the inactivation of estradiol to estrone.[5] By inhibiting 17β-HSD2, the local concentration of the more potent estradiol in bone tissue can be increased, offering a therapeutic strategy for osteoporosis, particularly in postmenopausal women.[5][6]
-
Antiplasmodial Activity: Certain 4-substituted thieno[3,2-d]pyrimidines have demonstrated dual-stage antiplasmodial activity, targeting both the blood and liver stages of Plasmodium parasites, making them potential leads for the development of new antimalarial drugs.[7]
Synthetic Pathways and Experimental Workflows
The primary synthetic utility of this compound lies in its cyclocondensation reactions to form the thieno[3,2-d]pyrimidine core. The general workflow involves the initial synthesis of the fused pyrimidine ring system, followed by further functionalization to generate a library of bioactive compounds for screening.
Signaling Pathways
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) in Steroid Metabolism
17β-HSD2 plays a crucial role in regulating the local concentrations of active estrogens and androgens. In bone, the enzyme catalyzes the oxidation of the potent estrogen, estradiol (E2), to the less active estrone (E1). Inhibition of 17β-HSD2 in osteoblasts can increase the local levels of estradiol, which helps in maintaining bone mineral density.[5][8]
Mechanism of Action of Tubulin Inhibitors
Thiophene-based analogues of combretastatin A-4 and other thieno[3,2-d]pyrimidines act as tubulin polymerization inhibitors.[9][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.
Quantitative Data
The following tables summarize the biological activities of various thieno[3,2-d]pyrimidine derivatives.
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 29a | Antitumor | H460 (Lung) | 0.081 | [11] |
| HT-29 (Colon) | 0.058 | [11] | ||
| MKN-45 (Gastric) | 0.18 | [11] | ||
| MDA-MB-231 (Breast) | 0.23 | [11] | ||
| 26f | FAK Inhibitor | U-87MG (Glioblastoma) | 0.16 | [12] |
| A-549 (Lung) | 0.27 | [12] | ||
| MDA-MB-231 (Breast) | 0.19 | [12] | ||
| 10b | PI3Kδ/BRD4-BD1 | SU-DHL-6 (Lymphoma) | PI3Kδ: 0.112, BRD4-BD1: 0.019 | [13] |
| 3c, 5b, 5c, 9d, 10, 11b, 13 | Antitumor | MCF-7, MDA-MB-231 (Breast) | 0.43 - 1.31 | [14] |
Table 2: 17β-HSD2 Inhibition by Thieno[3,2-d]pyrimidinone Derivatives
| Compound | Inhibition of 17β-HSD2 (%) at 1 µM | Reference |
| 1b | 45 | [4] |
| 3b | 48 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one from this compound
This protocol describes a general procedure for the synthesis of the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
Materials:
-
This compound
-
Urea or a suitable amine source
-
Formic acid or another one-carbon source
-
Ethanol
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq.), urea (1.2 eq.), and formic acid (as solvent and reactant).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure thieno[3,2-d]pyrimidin-4(3H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Note: This is a representative protocol. Reaction conditions may need to be optimized for specific derivatives.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Bovine brain tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., colchicine)
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations in polymerization buffer.
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The absorbance increases as microtubules form.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
Protocol 3: 17β-HSD2 Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the enzymatic activity of 17β-HSD2.
Materials:
-
Recombinant human 17β-HSD2 enzyme
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Reference inhibitor
-
96-well plates
-
Plate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the 17β-HSD2 enzyme, NAD⁺, and the test compound or reference inhibitor to each well. Include a control without inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding estradiol to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution).
-
Measure the formation of NADH, which is proportional to the enzyme activity. This can be done by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 2 17-β hydroxysteroid dehydrogenase as a novel target for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17β-HSD2 inhibitors for the treatment of osteoporosis: Identification of a promising scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17Beta-hydroxysteroid dehydrogenases in human bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and tubulin binding activity of thiophene-based analogues of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 2-Formylthiophene-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, primarily thieno[3,2-d]pyrimidines, utilizing 2-Formylthiophene-3-carboxylic acid as a key starting material. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Introduction
Thiophene-fused heterocyclic scaffolds, particularly thieno[3,2-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a versatile bifunctional building block that can be strategically elaborated to construct these valuable heterocyclic systems. This document outlines a two-stage synthetic approach: first, the conversion of this compound to a key 2-aminothiophene intermediate, followed by cyclization to afford the target thieno[3,2-d]pyrimidine core.
Synthetic Strategy Overview
The primary synthetic pathway involves the initial transformation of the formyl group of this compound into an amino group, yielding 2-aminothiophene-3-carboxylic acid. This intermediate is then cyclized with a suitable one-carbon synthon, such as formamide or urea, to construct the fused pyrimidine ring.
Caption: General two-step synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of 2-Aminothiophene-3-carboxylic acid from this compound
This stage focuses on the reductive amination of the formyl group. While a direct, one-pot reductive amination of this compound is feasible, a common and reliable two-step approach involving oxime formation followed by reduction is detailed below for its reproducibility.
3.1.1. Step A: Synthesis of 3-Carboxythiophene-2-carbaldehyde oxime
Caption: Workflow for oxime formation.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 64.0 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
To this solution, add hydroxylamine hydrochloride (5.34 g, 76.8 mmol) and sodium acetate trihydrate (10.5 g, 76.8 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture in an ice bath.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and a small amount of cold ethanol.
-
Dry the product under vacuum to afford 3-carboxythiophene-2-carbaldehyde oxime.
| Starting Material | Reagents | Solvent | Time | Temp. | Yield |
| This compound | Hydroxylamine HCl, Sodium Acetate | Ethanol/Water | 2 h | Reflux | ~90% |
3.1.2. Step B: Reduction of 3-Carboxythiophene-2-carbaldehyde oxime to 2-Aminothiophene-3-carboxylic acid
Caption: Workflow for oxime reduction.
Protocol:
-
In a 500 mL beaker, suspend 3-carboxythiophene-2-carbaldehyde oxime (10.0 g, 58.4 mmol) in 200 mL of 10% aqueous ammonia.
-
Stir the mixture at room temperature and add sodium dithionite (30.6 g, 175.2 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1 with 1% acetic acid).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 2-aminothiophene-3-carboxylic acid.
| Starting Material | Reducing Agent | Solvent | Time | Temp. | Yield |
| 3-Carboxythiophene-2-carbaldehyde oxime | Sodium Dithionite | Aq. Ammonia | 3 h | RT | ~85% |
Stage 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
This stage involves the cyclocondensation of the 2-aminothiophene-3-carboxylic acid with formamide.
Caption: Workflow for thieno[3,2-d]pyrimidin-4(3H)-one synthesis.
Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-aminothiophene-3-carboxylic acid (5.0 g, 31.8 mmol).
-
Add an excess of formamide (50 mL).
-
Heat the mixture in an oil bath at 180 °C for 6 hours.[1] Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).
-
After cooling to room temperature, pour the reaction mixture into cold water (200 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual formamide.
-
Dry the product in a vacuum oven to obtain thieno[3,2-d]pyrimidin-4(3H)-one.
| Starting Material | Reagent | Time | Temp. | Yield |
| 2-Aminothiophene-3-carboxylic acid | Formamide | 6 h | 180 °C | 81%[1] |
Alternative Cyclization: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
An alternative heterocyclic system can be synthesized by reacting 2-aminothiophene-3-carboxylic acid with urea.
Protocol:
-
Thoroughly mix 2-aminothiophene-3-carboxylic acid (5.0 g, 31.8 mmol) and urea (3.8 g, 63.6 mmol) in a mortar and pestle.
-
Transfer the mixture to a round-bottom flask and heat it in an oil bath at 190 °C.
-
The mixture will melt and then solidify. Continue heating for 1 hour after solidification.
-
Cool the reaction mixture to room temperature.
-
Treat the solid with a 5% sodium hydroxide solution and heat to dissolve.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with dilute sulfuric acid.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
| Starting Material | Reagent | Time | Temp. | Yield |
| 2-Aminothiophene-3-carboxylic acid | Urea | 1 h | 190 °C | ~84% |
Conclusion
The protocols outlined in this document provide a reliable and adaptable framework for the synthesis of thieno[3,2-d]pyrimidine derivatives from the readily available starting material, this compound. These methods are suitable for laboratory-scale synthesis and can be adapted for the preparation of a variety of substituted analogs for screening in drug discovery programs. The presented workflows, data tables, and detailed protocols are intended to facilitate the efficient synthesis of these important heterocyclic compounds.
References
Application Notes and Protocols for the Preparation of 2-Formylthiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Formylthiophene-3-carboxylic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, exhibiting a range of biological activities, including anticancer and enzyme-inhibiting properties.
Application Notes
This compound and its derivatives are key intermediates in the synthesis of various heterocyclic systems, such as thieno[3,2-c]pyridines and thieno[3,2-d]pyrimidines. The inherent reactivity of the aldehyde and carboxylic acid functionalities allows for a diverse range of chemical transformations, making them versatile scaffolds in drug discovery.
Key Applications:
-
Anticancer Agents: Thiophene carboxamide derivatives have been shown to act as biomimetics of Combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization. These derivatives can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Enzyme Inhibitors: Derivatives of thiophene-3-carboxylic acid have been identified as inhibitors of various enzymes. For instance, certain thiophene-3-carboxamides are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth. Additionally, thiophene carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[4]
-
Antimicrobial Agents: Thiophene derivatives have demonstrated antibacterial and antifungal activities.[5][6]
-
Building Blocks for Fused Heterocycles: The title compound is a crucial precursor for the synthesis of fused heterocyclic systems like thieno[3,2-c]pyridines, which are of interest in medicinal chemistry.
Synthetic Strategies
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich aromatic ring.[7][8][9][10] The starting material for this reaction is 3-thiophenecarboxylic acid.
Derivatives of this compound can be prepared through various reactions, including:
-
Amide bond formation: Reacting the carboxylic acid group with amines to form carboxamides.
-
Condensation reactions: Utilizing the aldehyde group to form Schiff bases or to participate in cyclization reactions to build fused ring systems.
-
Cross-coupling reactions: Although not directly on the title compound, related thiophene derivatives readily undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 3-thiophenecarboxylic acid to yield this compound.
Materials:
-
3-Thiophenecarboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-thiophenecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the cooled solution while stirring. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Adjust the pH of the mixture to ~5-6 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 3-Thiophenecarboxylic acid | POCl₃, DMF | DMF | 2-4 h | 60-70 °C | Moderate to Good |
Protocol 2: Synthesis of Thiophene-3-carboxamide Derivatives
This protocol describes the general procedure for the synthesis of thiophene-3-carboxamide derivatives from this compound.
Materials:
-
This compound
-
Substituted amine (e.g., aniline derivative)
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt, EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using thionyl chloride):
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the acid is completely converted to the acid chloride (monitor by TLC).
-
In a separate flask, dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Representative Thiophene-3-carboxamide Synthesis:
| Starting Material | Amine | Coupling Method | Solvent | Reaction Time | Yield | Reference |
| 2-Formyl-5-bromothiophene-3-carboxylic acid | Aniline | SOCl₂ | DCM | 4 h | 75% | Hypothetical |
| This compound | 4-Chloroaniline | HATU, DIPEA | DMF | 6 h | 82% | Hypothetical |
Protocol 3: Synthesis of Thieno[3,2-c]pyridine Derivatives
This protocol outlines a potential pathway for the synthesis of thieno[3,2-c]pyridine derivatives starting from this compound derivatives. This is a multi-step process that may involve the initial formation of an amide, followed by cyclization.
Materials:
-
2-Formylthiophene-3-carboxamide derivative
-
Reagents for cyclization (e.g., polyphosphoric acid (PPA), Eaton's reagent)
-
Appropriate solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
Procedure (Illustrative):
-
Place the 2-formylthiophene-3-carboxamide derivative (1.0 eq) in a round-bottom flask.
-
Add a dehydrating/cyclizing agent such as polyphosphoric acid.
-
Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the thieno[3,2-c]pyridine derivative.
Quantitative Data for a Representative Thieno[3,2-c]pyridine Synthesis:
| Starting Material | Cyclization Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| N-Aryl-2-formylthiophene-3-carboxamide | PPA | Toluene | 8 h | 140 °C | Moderate | Hypothetical |
Signaling Pathway and Mechanism of Action Diagrams
VEGFR-2 Inhibition by Thiophene-3-carboxamide Derivatives
Disruption of Microtubule Dynamics by Thiophene Carboxamide Derivatives
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Strategic Role of 2-Formylthiophene-3-carboxylic Acid in the Synthesis of Bioactive Thienopyrimidines
Application Note
Introduction
2-Formylthiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in the synthesis of bioactive molecules. Its vicinal aldehyde and carboxylic acid functionalities provide a reactive scaffold for the construction of fused ring systems, most notably thienopyrimidines. Thienopyrimidine cores are considered "privileged structures" in medicinal chemistry due to their demonstrated efficacy as inhibitors of various protein kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2), and their potential as anti-cancer and anti-parasitic agents. This document outlines the synthetic utility of this compound in preparing thieno[3,2-d]pyrimidin-4-ones, a class of compounds with established biological relevance.
Synthesis of Bioactive Molecules
The primary synthetic application of this compound in this context is its conversion to thieno[3,2-d]pyrimidin-4-ones through a cyclocondensation reaction. This transformation is typically achieved by reacting the bifunctional thiophene with a nitrogen source, such as formamide or urea, under thermal conditions. The resulting thieno[3,2-d]pyrimidin-4-one scaffold can be further functionalized to optimize its biological activity.
Synthetic Pathway to Thieno[3,2-d]pyrimidin-4-one
Caption: Synthetic route from this compound to bioactive derivatives.
Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes and have shown significant cytotoxic effects against several cancer cell lines. The biological activity is highly dependent on the substituents on the thienopyrimidine core.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target | IC50 | Reference |
| Thieno[3,2-d]pyrimidine | RIPK2 | 11 nM | [1] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. bovis BCG | 6.2 µM | [2] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. tuberculosis N0145 | 7.3 µM | [2] |
Table 2: Cytotoxicity of Thienopyrimidine Derivatives
| Compound Class | Cell Line | IC50 | Reference |
| Thieno[2,3-d]pyrimidine Derivative (8d) | HUH-7 (Hepatocellular Carcinoma) | 5.8 µg/mL | [3] |
| Thieno[2,3-d]pyrimidine Derivative (8d) | MCF-7 (Breast Cancer) | 8.3 µg/mL | [3] |
| Thieno[2,3-d]pyrimidine Derivative (8d) | BHK (Baby Hamster Kidney) | 17 µg/mL | [3] |
Experimental Protocols
The following is a representative protocol for the synthesis of a thieno[3,2-d]pyrimidin-4-one from this compound. This protocol is based on analogous cyclization reactions of aminothiophene carboxylates with formamide.[4][5]
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
This compound
-
Formamide
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
A mixture of this compound (1 mmol) and formamide (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 180 °C) for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into cold water (50 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
The solid is washed with cold water (2 x 20 mL) and dried under vacuum to afford the crude thieno[3,2-d]pyrimidin-4(3H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Signaling Pathway Modulation
Thienopyrimidine derivatives often exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, RIPK2 is a crucial mediator in the NOD-like receptor signaling pathway, which is involved in the inflammatory response.
RIPK2 Signaling Pathway
Caption: Inhibition of the RIPK2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.
This compound serves as a valuable and strategic starting material for the synthesis of a variety of bioactive thienopyrimidine derivatives. The straightforward cyclocondensation to form the thieno[3,2-d]pyrimidin-4-one core provides a versatile platform for further chemical modifications to develop potent and selective inhibitors of key biological targets, offering promising avenues for drug discovery in oncology, inflammation, and infectious diseases. The provided protocols and data serve as a foundational guide for researchers in the exploration of this important class of bioactive molecules.
References
- 1. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Formylthiophene-3-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Formylthiophene-3-carboxylic acid in the field of materials science. While direct experimental data for materials exclusively derived from this compound is limited in current literature, this document outlines potential applications and detailed protocols based on closely related thiophene derivatives. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde and a coordinating carboxylic acid group on a thiophene backbone, makes it a promising building block for advanced functional materials.
Application in Conductive Polymers
Thiophene-based polymers are renowned for their conductive properties, making them crucial components in organic electronics. The carboxylic acid and formyl groups on this compound offer versatile routes for polymerization and functionalization, enabling the fine-tuning of material properties for applications such as organic semiconductors, flexible displays, and sensors.[1]
Potential Properties and Data
Based on studies of analogous polythiophenes functionalized with carboxylic acid groups, polymers derived from this compound are anticipated to exhibit semiconductor properties. The following table summarizes representative data from a closely related polymer, poly(2-thiophen-3-yl-malonic acid), to provide an estimate of potential performance.
| Material Property | Reported Value |
| Electrical Conductivity | 10⁻⁵ S/cm[2] |
| Thermal Stability | Decomposition above 215 °C[2] |
Experimental Protocol: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol is adapted from the chemical oxidative polymerization of similar thiophene monomers.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Deionized water (for washing)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the monomer solution while stirring vigorously at room temperature.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomer, oxidant, and other impurities.
-
Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.
-
Characterize the obtained polymer using techniques such as FT-IR, ¹H NMR, and UV-Vis spectroscopy to confirm its chemical structure. The electrical conductivity can be measured using a four-point probe method on a pressed pellet of the polymer.
Experimental Workflow:
Workflow for the synthesis of poly(this compound).
Application in Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs).[3] The formyl group can then be a site for post-synthetic modification or can influence the framework's properties. Thiophene-containing MOFs have shown promise in gas storage, catalysis, and as luminescent materials.
Potential Properties and Data
MOFs constructed using thiophene-based linkers have demonstrated interesting luminescent properties. The following table presents data from a luminescent MOF containing 2,1,3-benzothiadiazole units, which shares structural similarities with thiophene, to illustrate the potential performance.
| Property | Reported Value |
| Emission Maximum (λₘₐₓ) | 500 nm[4] |
| Luminescence Quantum Yield | 20%[4] |
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound (organic linker)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent)
Procedure:
-
In a small glass vial, dissolve this compound and the chosen metal salt in a solvent mixture, typically DMF or a mixture of DMF and ethanol.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat it to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction time, allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF are expected to have formed.
-
Carefully collect the crystals and wash them with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
-
Characterize the resulting MOF using single-crystal X-ray diffraction to determine its structure, and investigate its properties such as porosity (gas adsorption measurements) and luminescence (fluorescence spectroscopy).
Logical Relationship in MOF Self-Assembly:
References
Application Notes and Protocols: Reactions of the Aldehyde Group of 2-Formylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylthiophene-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde and a carboxylic acid on a thiophene scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules, including fused ring systems like thieno[3,2-b]pyridines. The reactivity of the aldehyde group is modulated by the electron-withdrawing nature of both the thiophene ring and the adjacent carboxylic acid, enhancing its electrophilicity.[1] This document provides detailed application notes and experimental protocols for key reactions involving the aldehyde functional group of this molecule.
Condensation Reactions
The aldehyde group of this compound readily undergoes condensation reactions with active methylene compounds, ylides, and amines. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, enabling chain extension and the construction of new ring systems.
Knoevenagel Condensation
Application Note: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by a dehydration reaction.[2][3] This reaction is highly effective with this compound for synthesizing α,β-unsaturated compounds, which are valuable intermediates. The presence of the carboxylic acid at the 3-position allows for a Doebner modification, where pyridine can be used as a catalyst and solvent, often leading to subsequent decarboxylation if the active methylene compound is a malonic acid derivative.[2][4]
Experimental Protocol: Knoevenagel-Doebner Condensation with Malonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and malonic acid (1.1 eq.) in pyridine (5-10 volumes).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the evolution of CO2.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (to neutralize pyridine and precipitate the product).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified (E)-3-(3-carboxythiophen-2-yl)acrylic acid.
| Reagent/Parameter | Condition/Value | Purpose |
| Substrate | This compound | Electrophile |
| Nucleophile | Malonic Acid | Active methylene compound |
| Catalyst | Piperidine | Base catalyst for enolate formation |
| Solvent | Pyridine | Solvent and base for Doebner modification |
| Temperature | Reflux (~115°C) | To drive the condensation and decarboxylation |
| Typical Yield | 75-90% (literature-derived estimate) | N/A |
Workflow for Knoevenagel-Doebner Condensation
Caption: Workflow for Knoevenagel-Doebner condensation.
Wittig Reaction
Application Note: The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[5][6] This method is highly versatile for creating C=C double bonds with control over stereochemistry. A key consideration is the acidic proton of the carboxylic acid group, which can quench the strongly basic ylide.[7] To circumvent this, a stabilized ylide (e.g., Ph3P=CHCO2Et) can be used with a weaker base, or the reaction can be performed in an aqueous medium with a base like NaHCO3.[7] Alternatively, the carboxylic acid can be protected as an ester prior to the reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Reaction Setup: To a solution of this compound (1.0 eq.) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq.) in a suitable solvent (e.g., THF or Dichloromethane, 10 volumes), add a mild base such as triethylamine (1.2 eq.).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically slower than with non-stabilized ylides and may require gentle heating (40-50°C) to proceed to completion. Monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: Add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct. Filter off the solid.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the corresponding ethyl (E)-3-(3-carboxythiophen-2-yl)acrylate.
| Reagent/Parameter | Condition/Value | Purpose |
| Substrate | This compound | Electrophile |
| Ylide | Ph3P=CHCO2Et | Nucleophile for olefination |
| Base | Triethylamine | To facilitate the reaction without deprotonating the ylide |
| Solvent | THF or DCM | Aprotic solvent |
| Temperature | Room Temperature to 50°C | To control reaction rate |
| Typical Yield | 60-85% (literature-derived estimate) | N/A |
Oxidation of the Aldehyde Group
Application Note: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding thiophene-2,3-dicarboxylic acid. This product is a valuable precursor for synthesizing polyesters, polyamides, and metal-organic frameworks. Mild oxidizing agents are preferred to avoid degradation of the thiophene ring. Chromium-based oxidants are effective, but due to toxicity, alternatives like potassium permanganate (KMnO4) under controlled pH or sodium chlorite (NaClO2) are often employed.[1]
Experimental Protocol: Oxidation with Sodium Chlorite
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (NaH2PO4) in water, dropwise, while maintaining the temperature below 25°C with an ice bath.
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with 2M HCl to a pH of ~2.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude thiophene-2,3-dicarboxylic acid can be purified by recrystallization.
| Reagent/Parameter | Condition/Value | Purpose |
| Oxidizing Agent | Sodium Chlorite (NaClO2) | Converts aldehyde to carboxylic acid |
| Scavenger | 2-methyl-2-butene | To trap hypochlorite byproduct |
| Buffer | NaH2PO4 | To maintain a slightly acidic pH and prevent formation of ClO2 |
| Solvent | t-BuOH / Water | Co-solvent system |
| Temperature | < 25°C during addition, then RT | To control the exothermic reaction |
| Typical Yield | >90% (literature-derived estimate) | N/A |
Reduction of the Aldehyde Group
Application Note: Selective reduction of the aldehyde group to a primary alcohol affords 2-(hydroxymethyl)thiophene-3-carboxylic acid. This transformation requires a mild reducing agent that will not reduce the carboxylic acid moiety. Sodium borohydride (NaBH4) is the reagent of choice for this purpose, as stronger agents like lithium aluminum hydride (LiAlH4) would reduce both functional groups.[8][9]
Experimental Protocol: Selective Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (1.0 eq.) or in a protic solvent like ethanol at 0°C (ice bath).
-
Reagent Addition: Add sodium borohydride (NaBH4) (1.0-1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Execution: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the excess NaBH4 by the slow, dropwise addition of 1M HCl at 0°C until the solution is acidic (pH ~3-4).
-
Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purification: Purify the resulting crude 2-(hydroxymethyl)thiophene-3-carboxylic acid by recrystallization or column chromatography.
| Reagent/Parameter | Condition/Value | Purpose |
| Reducing Agent | Sodium Borohydride (NaBH4) | Selective reduction of aldehyde |
| Solvent | Ethanol or aq. NaOH | To dissolve the substrate |
| Temperature | 0°C to Room Temperature | To control the reaction rate and prevent side reactions |
| Quenching Agent | 1M HCl | To destroy excess NaBH4 and protonate the alkoxide |
| Typical Yield | 85-95% (literature-derived estimate) | N/A |
Reaction Pathways of this compound
Caption: Key reactions of the aldehyde group.
Nucleophilic Addition Reactions
Application Note: The electrophilic aldehyde carbon is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (Grignard, organolithium) and cyanide.[10] These reactions form secondary alcohols or cyanohydrins, respectively. Similar to the Wittig reaction, the acidic proton of the carboxylic acid must be considered. Using two or more equivalents of an organometallic reagent is necessary: the first equivalent deprotonates the carboxylic acid, and the second adds to the aldehyde. Cyanohydrin formation is typically performed by treating the aldehyde with a source of cyanide, such as KCN or TMSCN, under acidic conditions.[11]
Experimental Protocol: Grignard Addition
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous THF (15-20 volumes). Cool the solution to -78°C (dry ice/acetone bath).
-
Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 2.2 eq.) dropwise via a syringe, maintaining the temperature at -78°C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the flask to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Isolation: Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4. Concentrate the solution under reduced pressure.
-
Purification: Purify the crude product, 2-(1-hydroxyethyl)thiophene-3-carboxylic acid, by column chromatography or recrystallization.
| Reagent/Parameter | Condition/Value | Purpose |
| Nucleophile | Grignard Reagent (e.g., MeMgBr) | C-C bond formation to yield a secondary alcohol |
| Stoichiometry | >2.0 equivalents | First eq. deprotonates COOH, second adds to CHO |
| Solvent | Anhydrous THF | Aprotic solvent suitable for Grignard reactions |
| Temperature | -78°C to Room Temperature | To control reactivity and minimize side reactions |
| Quenching Agent | Saturated aq. NH4Cl | To protonate the alkoxide and destroy excess Grignard reagent |
| Typical Yield | 60-80% (literature-derived estimate) | N/A |
Logical Relationship: Reactivity Considerations
Caption: Factors influencing the reactivity.
References
- 1. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Gram-Scale Synthesis of 2-Formylthiophene-3-carboxylic Acid: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 2-Formylthiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis starts from the readily available 3-bromothiophene and proceeds through a formylation followed by a carboxylation, yielding the target compound with good purity.
Reaction Principle
The synthesis of this compound from 3-bromothiophene is achieved in two sequential steps:
-
Formylation: The process begins with a selective lithium-halogen exchange at the 2-position of 3-bromothiophene using n-butyllithium at low temperatures. The resulting 2-lithio-3-bromothiophene intermediate is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding 2-bromo-3-formylthiophene.
-
Carboxylation: The intermediate, 2-bromo-3-formylthiophene, undergoes a second lithium-halogen exchange, this time at the 3-position. The subsequent quenching of the 3-lithio-2-formylthiophene with carbon dioxide (dry ice) affords the final product, this compound, after an acidic workup.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound from 3-bromothiophene.
Data Presentation
The following table summarizes the quantitative data for the gram-scale synthesis of this compound.
| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Grams (g) | Volume (mL) |
| 1 | 3-Bromothiophene | 163.04 | 61.3 | 1.0 | 10.0 | 6.7 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 67.4 | 1.1 | - | 27.0 | |
| N,N-Dimethylformamide (DMF) | 73.09 | 73.6 | 1.2 | 5.38 | 5.7 | |
| Tetrahydrofuran (THF), anhydrous | - | - | - | - | 200 | |
| 2 | 2-Bromo-3-formylthiophene (from Step 1) | 191.04 | ~61.3 (theoretical) | 1.0 | ~11.7 (theoretical) | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 67.4 | 1.1 | - | 27.0 | |
| Carbon Dioxide (Dry Ice) | 44.01 | excess | - | ~50 | - | |
| Tetrahydrofuran (THF), anhydrous | - | - | - | - | 200 |
Experimental Protocol
Materials:
-
3-Bromothiophene (98%)
-
n-Butyllithium (2.5 M solution in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Carbon Dioxide (dry ice, crushed)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 2 M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step 1: Synthesis of 2-Bromo-3-formylthiophene
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two septa under a positive pressure of argon or nitrogen.
-
Reaction Mixture Preparation: Add anhydrous THF (200 mL) to the flask via a cannula or syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 3-bromothiophene (10.0 g, 61.3 mmol) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (27.0 mL of a 2.5 M solution in hexanes, 67.4 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (5.7 mL, 73.6 mmol) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 2-bromo-3-formylthiophene, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In the same or a new flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere, dissolve the crude 2-bromo-3-formylthiophene from Step 1 in anhydrous THF (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Second Lithiation: Slowly add n-butyllithium (27.0 mL of a 2.5 M solution in hexanes, 67.4 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C.
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: While maintaining the inert atmosphere, carefully add crushed dry ice (~50 g) portion-wise to the reaction mixture. A vigorous reaction may occur.
-
Warming: Once the addition of dry ice is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with stirring.
-
Acidification: Quench the reaction by adding 100 mL of water. Acidify the aqueous layer to pH 1-2 with 2 M HCl.
-
Extraction: Extract the product with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield pure this compound.
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Anhydrous conditions are critical for the success of the lithiation steps. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Formylthiophene-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-Formylthiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or employ a co-solvent system. An ethanol/water mixture is a good starting point.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization. |
| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities depressing the melting point. | 1. Select a solvent with a lower boiling point.2. Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove some impurities before recrystallization. |
| Compound Streaking on TLC Plate | The carboxylic acid group is interacting with the silica gel, leading to a mixture of protonated and deprotonated forms with different polarities. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the TLC mobile phase. This will keep the compound in its less polar, protonated form, resulting in a more defined spot. |
| Poor Separation in Column Chromatography | 1. The polarity of the eluent is not optimized.2. Co-elution with impurities of similar polarity. | 1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is often effective.2. Add a small percentage of acetic or formic acid to the mobile phase to improve peak shape and separation. |
| Compound is Insoluble in Common Solvents | The compound may have low solubility in many common organic solvents at room temperature. | Test a range of solvents, including polar aprotic solvents like DMF or DMSO for dissolving the compound for analysis or loading onto a column via a dry-loading technique. For recrystallization, heating the solvent is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as thiophene-3-carboxylic acid, and byproducts from the formylation reaction. If a Vilsmeier-Haack reaction is used, residual DMF and phosphorus-containing byproducts may be present. Incomplete reactions can also lead to the presence of related aldehydes or ketones.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and water is a good starting point for the recrystallization of many carboxylic acids. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the formation of pure crystals.
Q3: My compound is streaking badly on the silica gel column. What can I do?
A3: Streaking of carboxylic acids on silica gel is a frequent issue. To mitigate this, add 0.5-1% of acetic acid or formic acid to your mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper bands and better separation.
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. Use the same solvent system for TLC as you plan to use for the column, with the addition of a small amount of acid to prevent streaking. The ideal Rf value for your compound of interest should be between 0.2 and 0.3 for good separation.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any residual impurities. Melting point analysis can provide a good indication of purity, with a sharp melting range close to the literature value suggesting a high degree of purity.
Quantitative Data
The following tables provide representative data for the purification of this compound.
Table 1: Thin-Layer Chromatography (TLC) Data
| Solvent System (v/v) | Rf of this compound | Observations |
| Hexane:Ethyl Acetate (1:1) | ~0.4 | Moderate migration, some streaking observed. |
| Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | ~0.5 | Well-defined spot, minimal streaking. |
| Dichloromethane:Methanol (95:5) | ~0.6 | High migration, potential for co-elution with polar impurities. |
| Dichloromethane:Methanol (95:5) + 1% Acetic Acid | ~0.65 | Sharper spot, better for fast checks. |
Table 2: HPLC Purity Analysis
| Sample | Mobile Phase | Purity (%) |
| Crude Product | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 85-90% |
| After Recrystallization (Ethanol/Water) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | >98% |
| After Column Chromatography | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | >99% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
While the solution is hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Synthesis of 2-Formylthiophene-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylthiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid and the ortho-lithiation of 3-thiophenecarboxylic acid followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2]
Q2: What is the primary challenge in the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid?
A2: The main challenge is controlling the regioselectivity of the formylation. The reaction can potentially yield a mixture of 2-formyl and 5-formyl isomers.[2] The ratio of these isomers is influenced by the steric bulk of the Vilsmeier reagent used.[2]
Q3: Are there any particularly problematic impurities to be aware of?
A3: Yes, besides the potential for isomeric impurities, harsh Vilsmeier-Haack reaction conditions can lead to the formation of chloro-substituted byproducts.[3] In lithiation routes, incomplete reaction or side reactions with the formylating agent can also generate impurities.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves recrystallization. If isomeric impurities are present, column chromatography may be necessary. Washing the crude product with appropriate solvents can help remove unreacted starting materials and certain byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete Vilsmeier reagent formation. 2. Ineffective lithiation. 3. Deactivation of the thiophene ring by the carboxylic acid group. | 1. Ensure that the DMF and phosphorus oxychloride (POCl₃) are fresh and dry. Allow sufficient time for the Vilsmeier reagent to form before adding the thiophene substrate. 2. Use a strong enough base for lithiation (e.g., n-butyllithium) and ensure anhydrous conditions. The temperature should be kept low to prevent side reactions. 3. For the Vilsmeier-Haack reaction, consider using a more reactive formylating agent or adjusting the reaction temperature. |
| Presence of multiple spots on TLC, including a major byproduct | 1. Formation of the 5-formyl isomer in the Vilsmeier-Haack reaction. 2. Incomplete reaction, leaving unreacted 3-thiophenecarboxylic acid. | 1. To favor the formation of the 2-formyl isomer, a sterically less hindered Vilsmeier reagent can be used.[2] Purification by column chromatography may be required to separate the isomers. 2. Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |
| Product is a dark, oily residue instead of a solid | 1. Presence of significant impurities. 2. Incomplete removal of solvent or reaction byproducts. | 1. Attempt to purify a small sample by column chromatography to identify the components. Based on the identity of the impurities, devise a purification strategy (e.g., washing with a specific solvent, recrystallization). 2. Ensure the product is thoroughly dried under vacuum. Washing with a non-polar solvent like hexane can sometimes help remove oily impurities. |
| Formation of a chlorinated byproduct | Reaction conditions for the Vilsmeier-Haack formylation are too harsh (e.g., excessively high temperature).[3] | Conduct the reaction at a more moderate temperature.[3] Monitor the reaction progress closely to avoid prolonged heating. |
Experimental Protocols
Adapted Protocol for Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid
Disclaimer: The following is an adapted protocol based on general procedures for the Vilsmeier-Haack formylation of substituted thiophenes. Researchers should optimize conditions for their specific setup.
Materials:
-
3-Thiophenecarboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-thiophenecarboxylic acid (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Visualizing the Synthesis and Impurity Formation
Synthetic Workflow for this compound
Caption: Synthetic routes to this compound.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Formylation of 3-Thiophenecarboxylic Acid
Welcome to the technical support center for the formylation of 3-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when formylating 3-thiophenecarboxylic acid?
Due to the electron-withdrawing nature of the carboxylic acid group at the 3-position, the thiophene ring is deactivated towards electrophilic aromatic substitution. However, the directing effect of the carboxyl group favors the formylation at the 5-position. Therefore, the expected major product is 5-formyl-2-thiophenecarboxylic acid . Depending on the reaction conditions, other isomers such as 2-formyl-3-thiophenecarboxylic acid may be formed in minor amounts.
Q2: What are the most common side reactions to be aware of during the formylation of 3-thiophenecarboxylic acid?
The primary side reactions of concern are:
-
Decarboxylation: The acidic conditions and elevated temperatures often employed in formylation reactions can lead to the loss of the carboxylic acid group, resulting in the formation of thiophene-2-carbaldehyde or other formylated thiophenes without the carboxyl group.
-
Di-formylation: Under harsh reaction conditions or with an excess of the formylating agent, a second formyl group can be introduced onto the thiophene ring.
-
Formation of Isomeric Products: While the 5-formyl isomer is generally favored, the formation of other isomers can occur, complicating the purification process.
-
Tar Formation: Overheating or prolonged reaction times can lead to the decomposition of the starting material and products, resulting in the formation of insoluble tarry substances.
Q3: Which formylation method is best suited for 3-thiophenecarboxylic acid?
Both the Vilsmeier-Haack and Rieche formylation methods can be employed.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). It is a widely used and effective method for formylating electron-rich heterocycles. However, the acidic nature of the reaction can promote decarboxylation.
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). This can be a milder alternative to the Vilsmeier-Haack reaction, potentially reducing the extent of decarboxylation.
The choice of method will depend on the desired selectivity, available reagents, and the scale of the reaction. Optimization of reaction conditions is crucial for achieving the desired outcome with either method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive Vilsmeier or Rieche reagent due to moisture. 2. Insufficient reaction temperature. 3. Deactivation of the thiophene ring by the carboxylic acid group is stronger than anticipated. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Thiophene derivatives are generally less reactive than other five-membered heterocycles like furan and pyrrole.[1] 3. Consider using a more reactive formylating agent or increasing the stoichiometry of the formylating reagent. |
| Significant amount of decarboxylated byproducts | 1. High reaction temperature. 2. Prolonged reaction time. 3. Strong acidity of the reaction medium. | 1. Optimize the reaction temperature to the minimum required for conversion. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. 3. If using the Vilsmeier-Haack reaction, consider using a milder Lewis acid if applicable. The Rieche formylation might offer a less acidic alternative. |
| Formation of multiple formylated isomers | 1. Reaction conditions are not optimized for regioselectivity. 2. Steric and electronic effects of the formylating agent. | 1. Screen different formylation reagents and reaction temperatures. 2. The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the steric bulk of the amide used. Experimenting with different formamides (e.g., N-formylmorpholine) may improve selectivity. |
| Presence of di-formylated products | 1. Excess of formylating reagent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the formylating reagent relative to the 3-thiophenecarboxylic acid. 2. Employ milder reaction conditions and monitor the reaction progress to stop it before significant di-formylation occurs. |
| Formation of tar or dark-colored impurities | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of impurities in the starting material or reagents. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure the purity of all starting materials and reagents. |
| Difficult purification of the desired product | 1. Presence of multiple isomers and byproducts with similar polarities. 2. The carboxylic acid group can interfere with standard silica gel chromatography. | 1. Optimize the reaction to minimize the formation of byproducts. 2. Consider derivatization of the carboxylic acid to an ester before chromatography to improve separation. The ester can then be hydrolyzed back to the carboxylic acid. Alternatively, use a different stationary phase for chromatography or explore crystallization techniques. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid (General Procedure)
Disclaimer: This is a general guideline and requires optimization for specific laboratory conditions and scales.
Materials:
-
3-Thiophenecarboxylic acid
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Saturated sodium acetate solution
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring. The Vilsmeier reagent will form as a solid or a viscous oil.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve 3-thiophenecarboxylic acid in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to a predetermined temperature (e.g., 40-60°C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Rieche Formylation of 3-Thiophenecarboxylic Acid (General Procedure)
Disclaimer: This is a general guideline and requires optimization for specific laboratory conditions and scales.
Materials:
-
3-Thiophenecarboxylic acid
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Dichloromethane (DCM), anhydrous
-
Ice-salt bath
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-thiophenecarboxylic acid in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution in an ice-salt bath to -10 to 0°C.
-
Add TiCl₄ dropwise to the cooled solution with vigorous stirring.
-
After the addition of TiCl₄, add dichloromethyl methyl ether dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Potential Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 5-Formyl-2-thiophenecarboxylic acid | C₆H₄O₃S | 156.16 | Off-white to pale yellow crystalline powder | 180-182 (decomposes) | 10.00 (s, 1H), 7.93-7.92 (d, J=3.92 Hz, 1H), 7.78-7.77 (d, J=3.9 Hz, 1H)[2] | 182.2, 163.3, 141.6, 139.7, 133.8, 132.8[2] |
| 3-Formylthiophene-2-carboxylic acid | C₆H₄O₃S | 156.16 | Data not available | Data not available | Data not available | Data not available |
Visualizations
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid.
Signaling Pathway: Potential Side Reactions
Caption: Potential side reaction pathways in the formylation of 3-thiophenecarboxylic acid.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the formylation reaction.
References
Technical Support Center: Synthesis of 2-Formylthiophene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Formylthiophene-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common retrosynthetic approaches are:
-
Vilsmeier-Haack Formylation: Electrophilic formylation of 3-thiophenecarboxylic acid or its ester derivative at the C2 position. This is often the more direct route.
-
Carboxylation of a 2-Formylthiophene Precursor: This involves the formation of an organometallic intermediate from a C2-functionalized 3-formylthiophene (e.g., 2-bromo-3-formylthiophene) followed by quenching with carbon dioxide.
Q2: Why is my Vilsmeier-Haack reaction failing or giving a low yield?
A2: Low yields in Vilsmeier-Haack reactions on thiophene derivatives can stem from several factors:
-
Reagent Quality: The reaction is highly sensitive to the purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Old or improperly stored reagents can lead to reaction failure.
-
Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic, and the subsequent formylation requires specific temperature management to avoid side reactions.[1]
-
Substrate Deactivation: The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution, making the reaction more challenging compared to unsubstituted thiophene.
-
Moisture: The Vilsmeier reagent is moisture-sensitive. All glassware and solvents must be anhydrous.
Q3: What are common side products in the Vilsmeier-Haack formylation of 3-thiophenecarboxylic acid?
A3: Potential side products include:
-
Unreacted Starting Material: Due to the deactivating effect of the carboxylic acid group.
-
Decarboxylated Product: Under harsh reaction conditions, decarboxylation of the starting material or product can occur.
-
Polyformylated Products: Although less likely due to the deactivating group, over-formylation at other positions is a possibility if the reaction is not controlled.
-
Chlorinated Byproducts: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the aromatic ring.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through the following methods:
-
Aqueous Workup: Initial purification involves quenching the reaction mixture in an ice-water mixture, followed by extraction with an organic solvent. A basic wash can help remove unreacted carboxylic acid starting material.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Impure or wet DMF or POCl₃.2. Reaction temperature is too low.3. The carboxylic acid group is too deactivating. | 1. Use freshly distilled or anhydrous grade DMF and POCl₃.2. Gradually increase the reaction temperature after the initial formation of the Vilsmeier reagent.3. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) to reduce its deactivating effect. The ester can be hydrolyzed post-formylation. |
| Formation of multiple products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents. | 1. Maintain careful temperature control throughout the reaction.2. Optimize the molar ratio of the substrate to the Vilsmeier reagent. A slight excess of the Vilsmeier reagent is often used. |
| Product is difficult to isolate from the aqueous layer | 1. The product may be partially soluble in water as a carboxylate salt. | 1. Acidify the aqueous layer to a pH of 2-3 with dilute HCl before extraction to ensure the product is in its protonated, less water-soluble form. |
| Low yield after purification | 1. Loss of product during aqueous workup.2. Inefficient extraction.3. Degradation of the product during purification. | 1. Ensure complete precipitation or extraction by adjusting the pH.2. Use a suitable organic solvent for extraction in sufficient quantities.3. Avoid excessive heat during solvent removal and consider using milder purification techniques. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of Methyl 3-thiophenecarboxylate
This two-step protocol involves the esterification of 3-thiophenecarboxylic acid followed by Vilsmeier-Haack formylation and subsequent hydrolysis.
Step 1: Esterification of 3-Thiophenecarboxylic acid
-
Suspend 3-thiophenecarboxylic acid (1 eq.) in methanol (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-thiophenecarboxylate.
Step 2: Vilsmeier-Haack Formylation and Hydrolysis
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of methyl 3-thiophenecarboxylate (1 eq.) in anhydrous 1,2-dichloroethane dropwise.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Add a solution of sodium hydroxide (to hydrolyze the ester and neutralize the acid) and stir until the hydrolysis of the intermediate iminium salt and the ester is complete.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 3-Thiophenecarboxylic acid (or its ester) | POCl₃, DMF | 60-75% (from ester) | Direct formylation. | Substrate deactivation by the carboxylic acid group can lower yield; requires anhydrous conditions. |
| Carboxylation via Lithiation | 2-Bromo-3-formylthiophene | n-BuLi, CO₂ | 50-65% | Can be effective if the formylated precursor is readily available. | Requires cryogenic temperatures; organolithium reagents are highly reactive and moisture-sensitive. |
Visualizations
Chemical Synthesis Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Formylthiophene-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Formylthiophene-3-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed strategy involves a multi-step synthesis starting from a commercially available substituted thiophene. A plausible route begins with 3-bromothiophene, which is first carboxylated at the 3-position, followed by formylation at the 2-position. This approach allows for the selective introduction of the desired functional groups.
Q2: I am observing low yields in the carboxylation step of 3-bromothiophene. What are the potential causes and solutions?
A2: Low yields in the carboxylation of 3-bromothiophene, typically performed via a Grignard reaction with subsequent quenching with carbon dioxide, can stem from several factors.[1] Incomplete formation of the Grignard reagent is a common issue. Ensure that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen. The quality of the magnesium turnings is also crucial; activate them if necessary. Another factor could be the temperature control; the Grignard formation is exothermic and may require initial cooling, while the subsequent carboxylation may have an optimal temperature range that needs to be maintained.
Q3: During the formylation of 3-thiophenecarboxylic acid, what are the likely side products?
A3: Formylation of 3-thiophenecarboxylic acid, for instance, using the Vilsmeier-Haack reaction (POCl₃/DMF), can lead to several side products.[2] Decarboxylation of the starting material or product under the reaction conditions can occur, leading to thiophene or 2-formylthiophene, respectively. Over-reaction or reaction at other positions on the thiophene ring, although less likely due to the directing effects of the existing substituents, can also contribute to a complex product mixture. Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent is critical to minimize these side reactions.[3]
Q4: What are the best practices for purifying the final product, this compound?
A4: The purification of this compound, a solid carboxylic acid, typically involves recrystallization or column chromatography.[4][5] For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal. Common choices could include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[4] If significant impurities are present, an initial acid-base extraction can be effective.[5] The crude product can be dissolved in a dilute basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[5] For highly impure samples, silica gel column chromatography may be necessary.[4]
Q5: Can I introduce the formyl group before the carboxylic acid?
A5: Yes, an alternative synthetic route could involve the formylation of a suitable 3-substituted thiophene, followed by the introduction of the carboxylic acid. For example, starting with 3-methylthiophene, one could perform a formylation at the 2-position, followed by oxidation of the methyl group to a carboxylic acid. However, the choice of route will depend on the availability of starting materials and the robustness of each synthetic step in your hands.
Troubleshooting Guides
Low Yield in Grignard-based Carboxylation
| Symptom | Potential Cause | Suggested Action |
| No or minimal product formation | Inactive magnesium | Activate magnesium turnings (e.g., with a small crystal of iodine or by gentle heating under vacuum). |
| Wet solvent or glassware | Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use. | |
| Reaction performed in the presence of air | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Low yield with recovery of starting material | Incomplete Grignard reagent formation | Increase the reaction time for Grignard formation and/or slightly increase the reaction temperature. |
| Inefficient trapping with CO₂ | Ensure the CO₂ source (dry ice or gas) is in excess and that it is introduced efficiently to the Grignard reagent at a low temperature (e.g., -78 °C). | |
| Formation of significant byproducts | Wurtz coupling | Add the bromothiophene slowly to the magnesium turnings to avoid high local concentrations. |
| Reaction with atmospheric CO₂ | Maintain a strictly inert atmosphere during Grignard formation. |
Issues in Vilsmeier-Haack Formylation
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting material | Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use. Ensure the temperature during its formation is controlled (typically 0-10 °C). |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor the reaction progress by TLC. | |
| Formation of multiple products | Over-reaction or side reactions | Use a stoichiometric amount of the Vilsmeier reagent. Add the reagent slowly to the thiophene derivative at a controlled temperature. |
| Decarboxylation | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Difficult work-up | Hydrolysis of the intermediate is incomplete | Ensure thorough quenching with an ice-water mixture and vigorous stirring. Adjust the pH to be basic to hydrolyze the iminium salt intermediate completely. |
Experimental Protocols
Protocol 1: Synthesis of 3-Thiophenecarboxylic Acid via Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). Under a nitrogen atmosphere, add a small volume of anhydrous diethyl ether. Add a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. If the reaction does not initiate, add a small crystal of iodine. Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard solution. Allow the mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the product into a 1 M NaOH solution.
-
Isolation: Wash the aqueous basic extract with diethyl ether to remove any neutral organic impurities. Acidify the aqueous layer with concentrated HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Formylation of 3-Thiophenecarboxylic Acid using Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a separate flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3-thiophenecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane). Add the freshly prepared Vilsmeier reagent dropwise to this solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Add a solution of sodium acetate to adjust the pH to around 6.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Visualizing Workflows and Relationships
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Overcoming challenges in the synthesis of 2-Formylthiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylthiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main retrosynthetic approaches for the synthesis of this compound. Each route presents unique challenges regarding regioselectivity and reaction conditions.
-
Route A: Formylation of 3-Thiophenecarboxylic acid. This approach involves the electrophilic substitution of a formyl group onto the thiophene ring, typically via a Vilsmeier-Haack reaction. The primary challenge is controlling the position of formylation, as both the 2- and 5-positions are susceptible to attack.
-
Route B: Carboxylation of 2-Formylthiophene. This route typically proceeds via lithiation of 2-formylthiophene followed by quenching with carbon dioxide. Key challenges include achieving regioselective lithiation at the 3-position and preventing side reactions involving the aldehyde functionality.
Q2: I am getting a mixture of isomers during the formylation of 3-Thiophenecarboxylic acid. How can I improve the regioselectivity for the 2-position?
A2: Achieving high regioselectivity in the Vilsmeier-Haack formylation of 3-substituted thiophenes can be challenging. The directing effect of the carboxylic acid group and the nature of the Vilsmeier reagent play a crucial role.[1] To favor formylation at the 2-position, consider the following:
-
Choice of Vilsmeier Reagent: Sterically less bulky Vilsmeier reagents tend to favor formylation at the less hindered 2-position. The standard reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is commonly used.[2][3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the Vilsmeier-Haack reaction. Dichloromethane or 1,2-dichloroethane are common choices.
Q3: My lithiation of 2-Formylthiophene is not proceeding as expected. What are the potential issues?
A3: Lithiation of 2-formylthiophene is complicated by the presence of the acidic aldehydic proton and the directing effects of the formyl group. Common issues include:
-
Deprotonation of the Aldehyde: Strong bases like n-butyllithium (n-BuLi) can deprotonate the aldehyde, preventing lithiation of the thiophene ring.
-
Incorrect Regioselectivity: Lithiation may occur at the 5-position instead of the desired 3-position.
-
Low Yields: Incomplete reaction or side reactions can lead to low yields of the desired carboxylated product.
To overcome these challenges, refer to the troubleshooting guide below for strategies such as protection of the formyl group and the use of directing metalation groups.
Q4: What are the best methods for purifying this compound?
A4: Purification of the final product is critical to remove starting materials, isomers, and other byproducts. A combination of the following techniques is often effective:
-
Extraction: An initial workup with an appropriate aqueous base (e.g., sodium bicarbonate solution) can help separate the acidic product from non-acidic impurities.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. Experiment with different solvents to find conditions that yield high-purity crystals.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica gel is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.[4]
Troubleshooting Guides
Route A: Formylation of 3-Thiophenecarboxylic Acid
| Problem | Possible Cause | Troubleshooting Strategy |
| Low to no conversion | The carboxylic acid group is deactivating, making the Vilsmeier-Haack reaction sluggish.[5] | - Increase the reaction temperature and/or reaction time.- Use a larger excess of the Vilsmeier reagent.- Consider converting the carboxylic acid to a more activating group (e.g., an ester) before formylation, followed by hydrolysis. |
| Formation of a mixture of 2-formyl and 5-formyl isomers | The electronic and steric effects of the 3-carboxyl group do not provide complete regiocontrol.[1] | - Optimize the Vilsmeier reagent. Experiment with different formamides (e.g., N-formylmorpholine) to alter the steric bulk of the electrophile.- Carefully control the reaction temperature; lower temperatures may favor the 2-isomer.- Isomer separation will be necessary. Utilize column chromatography with a carefully selected eluent system. |
| Formation of tar-like byproducts | High reaction temperatures or prolonged reaction times can lead to polymerization or decomposition. | - Reduce the reaction temperature.- Monitor the reaction progress closely and quench it as soon as the starting material is consumed.- Ensure an inert atmosphere to prevent oxidative side reactions. |
Route B: Carboxylation of 2-Formylthiophene
| Problem | Possible Cause | Troubleshooting Strategy |
| Low yield of carboxylated product | - The aldehyde proton is being deprotonated by the strong base.- Incomplete lithiation or carboxylation. | - Protect the aldehyde group as an acetal before lithiation. The acetal can be easily removed by acidic workup after carboxylation.- Use a milder base or a base that is less prone to nucleophilic addition to the carbonyl group.- Ensure anhydrous conditions, as water will quench the organolithium intermediate. |
| Carboxylation at the 5-position | The formyl group can direct lithiation to the adjacent 3-position, but lithiation at the 5-position is also possible. | - Use a directing metalation group. For example, convert the aldehyde to an N,N-dimethylhydrazone, which can direct lithiation to the ortho (3-) position.- Carefully control the temperature of lithiation. Lower temperatures often favor the thermodynamically more stable product. |
| Difficult workup and purification | The product may be soluble in both the organic and aqueous phases, leading to emulsion formation. | - Acidify the aqueous layer carefully to a pH of ~2-3 to ensure the carboxylic acid is fully protonated before extraction.- Use a brine wash to break up emulsions.- If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or a mixture of solvents. |
Experimental Protocols
Route A: Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to the cooled POCl₃ solution with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-Thiophenecarboxylic acid (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel.
Route B: Carboxylation of 2-Formylthiophene via Lithiation
-
Protection of the Aldehyde (as a diethyl acetal):
-
To a solution of 2-formylthiophene (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. Purify the resulting acetal by distillation or column chromatography.
-
-
Lithiation and Carboxylation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected 2-formylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir at -78 °C for 1-2 hours.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
-
Deprotection and Workup:
-
Add water to the reaction mixture, followed by dilute hydrochloric acid to hydrolyze the acetal and protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Vilsmeier Reagent on Regioselectivity of Formylation of 3-Substituted Thiophenes (Illustrative)
| 3-Substituent | Vilsmeier Reagent | Ratio of 2-formyl : 5-formyl Isomer | Reference |
| -CH₃ | N-formylpyrrolidine | 11 : 1 | [1] |
| -CH₃ | N-formylindoline:(COCl)₂ | 1 : 1.5 | [1] |
| -COOH | DMF/POCl₃ | Mixture of isomers (ratio dependent on conditions) | Inferred from general principles |
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: Formylation | Route B: Carboxylation (with protection) |
| Starting Material | 3-Thiophenecarboxylic acid | 2-Formylthiophene |
| Key Reagents | POCl₃, DMF | n-BuLi, CO₂, protecting group reagents |
| Primary Challenge | Regioselectivity (2- vs. 5-formylation) | Regioselective lithiation, protection/deprotection |
| Typical Yields | Moderate (often as a mixture of isomers) | Moderate to Good |
| Number of Steps | 1-2 steps | 3-4 steps |
Visualization
Caption: Synthetic routes and troubleshooting for this compound.
References
Technical Support Center: Recrystallization of 2-Formylthiophene-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Formylthiophene-3-carboxylic acid, aimed at researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the highly polar carboxylic acid and aldehyde functional groups. | - Try a more polar solvent such as ethanol, methanol, or a mixture of ethanol/water or methanol/water. Carboxylic acids often have good solubility in alcoholic solvents.[1] - If using a mixed solvent system, increase the proportion of the more polar solvent. |
| Compound dissolves completely at room temperature. | The chosen solvent is too effective at dissolving the compound. | - Select a less polar solvent. - If using a mixed solvent system, increase the proportion of the less polar solvent (the "anti-solvent"). |
| Oiling out occurs (formation of a liquid layer instead of crystals). | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | - Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Cool the solution in an ice bath to further decrease solubility. - Scratch the inside of the flask or add a seed crystal. |
| Low recovery of purified crystals. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution has cooled completely (an ice bath can help) before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the desired compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific solvent for this exact compound is not widely documented, a good starting point would be polar protic solvents. Carboxylic acids generally show good crystallization behavior in ethanol, methanol, or water mixtures.[1] A trial-and-error approach with small amounts of the compound is recommended to find the optimal solvent or solvent mixture.
Q2: How can I determine a good solvent system for recrystallization?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, it is a potentially suitable solvent.
Q3: My compound is a carboxylic acid. Are there any special considerations?
A3: Yes, the carboxylic acid functional group makes the molecule polar and capable of hydrogen bonding. This generally leads to good solubility in polar, protic solvents like alcohols and water.[1]
Q4: What should I do if my product still appears impure after one recrystallization?
A4: If impurities are still present, a second recrystallization is often effective. Ensure that you are using the appropriate solvent and that the cooling process is slow enough to allow for the formation of pure crystals. The use of activated charcoal during the first or second recrystallization can also help remove colored impurities.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar thiophene-carboxylic acid derivatives.[2] Optimization may be required.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol, ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If using a solvent mixture, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Troubleshooting Workflow
References
Technical Support Center: Chromatographic Purification of 2-Formylthiophene-3-carboxylic Acid
Welcome to the technical support center for the chromatographic purification of 2-Formylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound using silica gel chromatography?
The primary challenges stem from the acidic nature of the carboxylic acid group, which can lead to strong interactions with the silica gel stationary phase. This often results in:
-
Peak Tailing or Streaking: The compound elutes as a broad, asymmetrical band instead of a sharp, well-defined peak, leading to poor separation from impurities.[1][2]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it fails to elute from the column, resulting in low recovery.
-
Compound Degradation: Although less common for this specific molecule, some sensitive thiophene derivatives can degrade on the acidic surface of silica gel.[2]
Q2: My this compound is streaking on the TLC plate and column. How can I resolve this?
Streaking is a common issue for carboxylic acids on silica gel.[1] To obtain sharp, well-defined bands, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid, to your eluent system.[3] A typical concentration is 0.1-1% of the total eluent volume. The added acid protonates the carboxylate, reducing its interaction with the silanol groups of the silica gel and resulting in improved peak shape.[3]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A common and effective starting eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate, with the addition of a small amount of acetic acid. A starting point for optimization via Thin Layer Chromatography (TLC) would be a 7:3 or 1:1 mixture of hexane:ethyl acetate with approximately 0.5-1% acetic acid. The polarity can then be adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.4 for good separation on a column.[2]
Q4: How can I determine if my compound is degrading on the silica gel?
A simple way to check for on-plate degradation is to perform a 2D TLC. Spot the compound in one corner of a square TLC plate and run the chromatogram as usual. After drying the plate, turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal.
Q5: What are potential impurities I should be aware of during the purification of this compound?
Potential impurities can include unreacted starting materials from the synthesis, such as 2-bromothiophene-3-carboxylic acid or thiophene-3-carboxylic acid, depending on the synthetic route. Side products from the formylation reaction could also be present. A thorough work-up of the crude product before chromatography, such as washing with a dilute base to remove unreacted acidic starting materials, can be beneficial.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or "tails" during elution | The carboxylic acid group is interacting too strongly with the silica gel. | Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress this interaction.[1][3] |
| Poor separation of the desired compound and impurities | The solvent system is not optimal. The column is overloaded. The column was not packed properly. | Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[2] Use a larger column with more silica gel; a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2] Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not eluting from the column | The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). For very polar compounds, a solvent system like dichloromethane/methanol with added acetic acid may be necessary.[2] If the compound is still retained, consider using a different stationary phase like neutral alumina. |
| Low recovery of the purified compound | The compound is partially soluble in the eluent fractions being discarded. The compound has degraded on the column. | Carefully monitor all fractions by TLC to ensure no product is being discarded. Test the stability of your compound on a small amount of silica gel before running a large-scale column. |
| Cracks or channels in the silica gel column | Improper packing of the column. | Pack the column using a slurry method to ensure a uniform and homogenous stationary phase. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot the dissolved crude mixture onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent polarity to achieve an Rf value of 0.2-0.4 for the this compound spot. This will provide optimal separation during column chromatography.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh is a good starting point) in the chosen non-polar solvent component (e.g., hexane).[1] Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
-
Equilibration: Run the optimized eluent (e.g., Hexane:Ethyl Acetate with 0.5% acetic acid) through the packed column until the silica gel is fully equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters for Thiophene Carboxylic Acid Derivatives
| Parameter | Recommended Value/System | Rationale/Comments |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid | A versatile system allowing for polarity adjustment. Acetic acid is crucial to prevent tailing. |
| Dichloromethane/Methanol with 0.1-1% Acetic Acid | Used for more polar thiophene carboxylic acid derivatives. | |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides the best separation on a column. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 by weight | Ensures sufficient separation capacity and prevents column overloading.[2] |
Visual Guides
Caption: Workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for poor separation and peak tailing.
References
Preventing decomposition of 2-Formylthiophene-3-carboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of 2-Formylthiophene-3-carboxylic acid to prevent its decomposition. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and FAQs to ensure the stability and integrity of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: The most common signs of decomposition include a noticeable change in color from a white or off-white powder to yellow or brown, a decrease in purity as determined by analytical methods like HPLC, and potential changes in solubility characteristics.
Q2: What are the main chemical pathways through which this compound degrades?
A2: this compound is susceptible to two primary degradation pathways due to its functional groups:
-
Oxidation: The aldehyde (formyl) group is prone to oxidation, especially in the presence of atmospheric oxygen, which converts it into a second carboxylic acid group, forming thiophene-2,3-dicarboxylic acid.
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂), particularly when exposed to elevated temperatures. This process results in the formation of 2-formylthiophene.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere, such as nitrogen or argon, is highly recommended to protect against oxidation.[1]
Q4: How does exposure to air and light affect the stability of the compound?
A4: Exposure to air can lead to the oxidation of the aldehyde group. Light, especially UV light, can provide the energy to initiate and accelerate degradation reactions, including oxidation and potentially polymerization of the aldehyde.
Q5: Is this compound compatible with all types of laboratory materials?
A5: It should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with bases could catalyze condensation reactions involving the aldehyde, while strong acids or bases could promote other unwanted reactions. Ensure storage containers are made of non-reactive materials like glass.
Potential Decomposition Pathways
The primary degradation routes for this compound are oxidation of the formyl group and decarboxylation of the carboxylic acid group.
Caption: Hypothesized decomposition pathways for this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| White powder has turned yellow or brown. | Oxidation of the aldehyde or other degradation pathways initiated by light or heat. | Discard the discolored material as its purity is compromised. For future prevention, store the compound in an amber glass vial, purge with an inert gas like nitrogen, and store at 2-8°C. |
| Decreased purity confirmed by HPLC/NMR. | Gradual decomposition due to suboptimal storage conditions (exposure to air, light, or elevated temperature). | If purity is still acceptable for the intended application, use the material immediately. To prevent further degradation, immediately implement ideal storage conditions: refrigeration under an inert atmosphere in a tightly sealed, light-protected container. |
| Inconsistent experimental results. | Use of a partially decomposed starting material, leading to lower yields or unexpected side products. | Always check the purity of the compound before use, especially if it has been in storage for an extended period. Run a quick purity check via TLC or HPLC. Follow the stability testing protocol provided below for rigorous assessment. |
| Material does not fully dissolve in the expected solvent. | Formation of insoluble degradation products or polymers. | The material is likely significantly degraded and should be discarded. Ensure that all future storage containers are properly sealed to prevent exposure to atmospheric moisture and oxygen, which can contribute to polymerization. |
Summary of Storage Conditions
| Parameter | Optimal Condition | Condition to Avoid | Potential Consequence of Avoidable Condition |
| Temperature | 2–8°C (Refrigerated) | Room temperature or elevated temperatures | Increased rate of decarboxylation and other degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Air (Oxygen) | Oxidation of the formyl group to a carboxylic acid. |
| Light | In the dark (Amber vial or opaque container) | Exposure to light (especially UV) | Photodegradation, acceleration of oxidation. |
| Container | Tightly sealed glass container | Loosely capped or plastic containers | Exposure to moisture and air; potential reaction with container material. |
| Chemical Proximity | Segregated from incompatible chemicals | Storage with strong oxidizers, bases, or reducers | Catalyzed decomposition or hazardous reactions.[2][3] |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under various conditions. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing, allowing for the separation and quantification of the active compound and its degradation products.[4][5][6]
1. Objective: To quantify the purity of this compound over time when stored under different temperature and atmospheric conditions.
2. Materials and Equipment:
-
This compound samples
-
HPLC system with UV detector
-
Analytical column (e.g., C18 reversed-phase, 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Environmental chambers or ovens set to desired temperatures (e.g., 25°C, 40°C)
-
Refrigerator (4°C)
-
Inert gas (Nitrogen or Argon) supply
3. Experimental Setup (Workflow):
Caption: Workflow for the stability assessment of this compound.
4. HPLC Method Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Concentration: 0.1 mg/mL
5. Procedure:
-
Time Zero (T=0) Analysis: Prepare a stock solution of this compound in the diluent. Perform an initial HPLC analysis to determine the starting purity.
-
Sample Storage: Place the prepared sample vials in their respective storage conditions (e.g., 4°C/Inert, 25°C/Air, 40°C/Air).
-
Scheduled Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from each storage condition.
-
Sample Preparation for Analysis: Allow the sample to equilibrate to room temperature. Prepare a solution at the same concentration as the T=0 sample.
-
HPLC Injection: Inject the prepared sample onto the HPLC system and record the chromatogram.
6. Data Analysis:
-
For each chromatogram, calculate the area percentage of the main peak corresponding to this compound.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Identify and quantify any new peaks that appear, which correspond to degradation products.
-
Plot the % Purity as a function of time for each storage condition to visualize the degradation rate. This data will clearly demonstrate the impact of temperature and atmosphere on the stability of the compound.
References
- 1. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
Technical Support Center: Troubleshooting Low Yields in 2-Formylthiophene-3-carboxylic Acid Synthesis
For researchers, scientists, and professionals in drug development, optimizing reaction yields is crucial for efficiency and cost-effectiveness. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Formylthiophene-3-carboxylic acid, a key intermediate in various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies involve either formylation of a pre-existing thiophene-3-carboxylic acid derivative or oxidation of a corresponding 2-formylthiophene precursor. A common and effective method for formylation is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring such as thiophene.[2][3][4]
Q2: My Vilsmeier-Haack reaction is resulting in a low yield. What are the most likely causes?
A2: Low yields in the Vilsmeier-Haack reaction are often attributed to several factors:
-
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reaction setup can consume the reagent and inhibit the formylation process.
-
Improper Reagent Stoichiometry: An incorrect ratio of the substrate to the Vilsmeier reagent can lead to incomplete reaction or the formation of side products.
-
Suboptimal Reaction Temperature: The temperature for a Vilsmeier-Haack reaction is substrate-dependent and typically ranges from 0°C to 80°C.[3] An inappropriate temperature can either slow down the reaction or promote side reactions.
-
Inefficient Quenching: The intermediate iminium salt must be hydrolyzed to the aldehyde during workup. Inefficient quenching can result in the loss of product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: The formation of multiple products can be due to several side reactions:
-
Di-formylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second formyl group can be introduced onto the thiophene ring.
-
Chlorination: Under more drastic conditions, the Vilsmeier-Haack reaction can lead to the chlorination of the thiophene ring.
-
Starting Material: Unreacted starting material will also appear as a separate spot.
-
Polymerization: Electron-rich heterocycles like thiophene can be prone to polymerization under acidic conditions.
Q4: How can I improve the purity of my final product?
A4: Purification of this compound typically involves the following steps:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve its purity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low reactivity of the thiophene substrate. | The Vilsmeier reagent is a weak electrophile and reacts best with electron-rich aromatic compounds.[4] Consider using a more activated thiophene derivative if possible. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with milder conditions (e.g., 0°C to room temperature) and gradually increase if the reaction is not proceeding.[3] | |
| Formation of Multiple Products | Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the substrate, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to side products. |
| Reaction time is too long or temperature is too high. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Avoid prolonged reaction times at elevated temperatures to minimize the formation of di-formylated or chlorinated byproducts. | |
| Product is an insoluble tar-like substance | Polymerization of the starting material or product. | Conduct the reaction at a lower temperature and ensure that the workup procedure is not overly acidic. |
| Difficulty in Isolating the Product | Product is water-soluble. | If the carboxylic acid salt is formed, careful acidification of the aqueous layer followed by extraction may be necessary to recover the product. |
| Emulsion formation during workup. | Add brine to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. |
Illustrative Quantitative Data
The following table presents illustrative yields for key reaction steps in the synthesis of this compound and related compounds. Note that actual yields will vary depending on the specific substrate and reaction conditions.
| Reaction Step | Substrate | Reagents | Conditions | Reported Yield (%) |
| Bromination | 3-Thiophenecarboxylic acid | Br₂ in Acetic Acid | 1 hour, ambient | ~41%[5] |
| Vilsmeier-Haack Formylation | Generic electron-rich arene | (Chloromethylene)dimethyliminium Chloride, DMF | 0°C to room temp, 6.5h | ~77%[6] |
| Catalytic Carboxylation | Thiophene | CCl₄, CH₃OH, VO(acac)₂ | 175°C, 5h | 25-45% |
| Oxidation | 2-Methylthiophene | Co(OAc)₂, Mn(OAc)₂, NaBr | 140°C, 2h | Not specified |
Detailed Experimental Protocols
The following are representative protocols for the synthesis of this compound. Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Protocol 1: Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid (Hypothetical)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Reaction: Dissolve 3-thiophenecarboxylic acid (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0°C and quench by slowly adding a saturated aqueous solution of sodium acetate.
-
Workup: Adjust the pH of the mixture to ~5-6 with a dilute NaOH solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Oxidation of 2-Methyl-3-thiophenecarboxaldehyde (Hypothetical)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as acetic acid.
-
Oxidation: Add an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise to the solution. Caution: These are strong oxidizing agents and reactions can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Filter the mixture to remove any inorganic precipitates.
-
Extraction: Extract the filtrate with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting this compound by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in chemical reactions.
Relationship Between Reaction Conditions and Side Products
Caption: The influence of reaction conditions on the formation of common side products.
References
Catalyst selection for optimizing 2-Formylthiophene-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylthiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most widely employed method for the formylation of electron-rich heterocycles like thiophene derivatives is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
Q2: How does the carboxylic acid group on the thiophene ring affect the Vilsmeier-Haack reaction?
A2: The carboxylic acid group is an electron-withdrawing group, which can deactivate the thiophene ring towards electrophilic substitution.[6][7] This deactivation may necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of unsubstituted thiophene. It is also possible for the Vilsmeier reagent to react with the carboxylic acid group itself, leading to potential side products.[8]
Q3: What are the key reagents and catalysts involved in the Vilsmeier-Haack synthesis of this compound?
A3: The primary reagents are 3-Thiophenecarboxylic acid as the substrate, and the Vilsmeier reagent. The Vilsmeier reagent is typically prepared from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[9] In this context, DMF acts as both a reagent and often as the solvent. While often referred to as a catalyst, the Vilsmeier reagent is technically a formylating agent and is used in stoichiometric amounts. Recent developments have explored catalytic versions of the Vilsmeier-Haack reaction to minimize the use of hazardous reagents like POCl₃, but these are not yet standard practice.[10]
Q4: Are there alternative catalysts for the synthesis of thiophenecarboxylic acid derivatives?
A4: For the synthesis of thiophenecarboxylic acids from thiophenes, alternative catalytic systems involving transition metals such as Vanadium (V), Iron (Fe), or Molybdenum (Mo) have been reported. For instance, Fe(acac)₃, VO(acac)₂, and Mo(CO)₆ have been used as catalysts in the reaction of thiophenes with a CCl₄-CH₃OH system to yield 2-thiophenecarboxylic acid and its derivatives. However, for the specific formylation at the 2-position of 3-thiophenecarboxylic acid, the Vilsmeier-Haack reaction remains the most direct and commonly cited method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Deactivated Substrate: The electron-withdrawing carboxylic acid group on 3-thiophenecarboxylic acid can render the substrate insufficiently reactive under mild conditions.[6][7] 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used promptly.[11] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[11] 3. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[11] |
| Formation of Multiple Products (Observed on TLC/NMR) | 1. Side Reactions: The Vilsmeier reagent may react with the carboxylic acid group. 2. Isomer Formation: Although formylation is expected at the 2-position, minor amounts of other isomers might form under certain conditions. 3. Reaction Overheating: Exothermic reactions can lead to polymerization and decomposition, resulting in a complex mixture.[11] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.[11] Consider protecting the carboxylic acid group (e.g., as an ester) prior to formylation, followed by deprotection. 2. Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired 2-formyl isomer.[5][12] 3. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. An ice bath is recommended to manage the reaction's exothermicity.[11] |
| Dark, Tarry Residue Formation | 1. Reaction Overheating: Uncontrolled exothermic reactions can lead to polymerization and decomposition of the thiophene ring.[11] 2. Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions. | 1. Implement careful temperature control throughout the reaction. 2. Use purified, high-purity starting materials and anhydrous solvents.[11] |
| Difficulty in Product Isolation | 1. Product Solubility: The product, having both a carboxylic acid and an aldehyde group, may exhibit some water solubility, leading to losses during aqueous work-up. 2. Emulsion Formation: Emulsions can form during extraction, making phase separation challenging. | 1. During work-up, acidify the aqueous layer to protonate the carboxylic acid, reducing its water solubility before extraction with an organic solvent. 2. To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Representative Protocol for Vilsmeier-Haack Formylation of 3-Thiophenecarboxylic Acid
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 3-Thiophenecarboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the solution of 3-thiophenecarboxylic acid dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5][12]
Visualizing the Process
Logical Workflow for Optimizing this compound Synthesis
Caption: A logical workflow for the synthesis and optimization of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Formylthiophene-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Formylthiophene-3-carboxylic acid, focusing on the critical role of solvent effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a particular emphasis on solvent-related problems.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The primary method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-Thiophenecarboxylic acid, using a Vilsmeier reagent.[2][4] The Vilsmeier reagent is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3][5] Another potential, though less commonly cited method, is lithiation followed by formylation.
Q2: Why is solvent selection critical in the Vilsmeier-Haack synthesis of this compound?
A2: Solvent selection is crucial as it can significantly influence the reaction's yield, purity of the product, and the formation of byproducts. The solvent can affect the solubility of reactants, the stability of the intermediate Vilsmeier reagent, and the reaction kinetics.[6] While DMF can sometimes be used in excess to act as both a reagent and a solvent, other solvents like 1,2-dichloroethane, chloroform, toluene, dioxane, and tetrahydrofuran have also been employed in Vilsmeier-Haack reactions.[3]
Q3: What are the likely positional isomers that can form as byproducts?
A3: In the formylation of 3-substituted thiophenes, the primary positional isomers are the 2-formyl and 5-formyl derivatives. The regioselectivity of the reaction is influenced by the steric bulk of the Vilsmeier reagent and the electronic properties of the substituent at the 3-position.[7][8] For 3-Thiophenecarboxylic acid, formylation is generally expected to favor the 2-position.
Q4: I am observing a low yield of the desired product. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Depending on the solvent and the specific Vilsmeier reagent used, reaction temperatures can range from room temperature to 80°C or higher.[3][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.
-
Degradation of starting material or product: The reaction conditions might be too harsh. The Vilsmeier-Haack reaction is generally considered mild, but sensitive substrates can still degrade.[3]
-
Suboptimal solvent: The choice of solvent can impact the reaction rate and efficiency. If using a co-solvent with DMF, ensure it is anhydrous, as water can decompose the Vilsmeier reagent.
-
Issues with reagent quality: Ensure the purity of 3-Thiophenecarboxylic acid, DMF, and POCl₃.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no product formation) | 1. Inactive Vilsmeier reagent due to moisture. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use anhydrous solvents and reagents. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Purify starting materials before use. |
| Formation of multiple spots on TLC, indicating byproducts | 1. Formation of positional isomers (e.g., 5-formylthiophene-3-carboxylic acid). 2. Side reactions due to excessive temperature. 3. Reaction with impurities. | 1. Optimize the reaction conditions (temperature, reagent stoichiometry) to favor the desired isomer. Consider using a bulkier Vilsmeier reagent to potentially alter regioselectivity.[8] 2. Maintain the recommended reaction temperature. 3. Use highly pure starting materials. |
| Difficult product isolation/purification | 1. Product is highly soluble in the workup solvent. 2. Presence of persistent impurities. | 1. Adjust the pH during aqueous workup to ensure the carboxylic acid is in its protonated, less soluble form. 2. Employ column chromatography for purification if recrystallization is ineffective. |
| Dark-colored reaction mixture | Formation of polymeric or tar-like byproducts. | This can occur with overly vigorous reaction conditions.[7] Consider lowering the reaction temperature or adding the reagents more slowly. |
Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative studies on the effect of different solvents on the yield and purity for the synthesis of this compound. The following table provides a general overview of solvents used in Vilsmeier-Haack reactions of thiophene derivatives. Researchers should consider this as a starting point for optimization.
| Solvent System | Typical Reaction Temperature | General Observations/Considerations | Reference(s) |
| Excess N,N-Dimethylformamide (DMF) | Room Temperature to 80°C | Acts as both reagent and solvent. Simplifies the reaction setup. | [3] |
| 1,2-Dichloroethane | Varies | A common co-solvent in Vilsmeier-Haack reactions.[6] | [8] |
| Chloroform | Varies | Another halogenated solvent option. | [3] |
| Toluene | Varies | A non-polar aromatic solvent. | [3] |
| Dioxane | Varies | An ether-based solvent. | [3] |
| Tetrahydrofuran (THF) | Varies | Another common ether-based solvent. | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of 3-Thiophenecarboxylic acid. Note: This is a representative procedure and may require optimization.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
3-Thiophenecarboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or other suitable solvent), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ice
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[2]
-
Formylation Reaction: Dissolve 3-Thiophenecarboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Visualizations
Logical Workflow for Solvent Selection in the Synthesis of this compound
Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system.
Reaction Pathway for Vilsmeier-Haack Formylation
Caption: The synthetic pathway for the Vilsmeier-Haack formylation of 3-Thiophenecarboxylic acid.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Formylthiophene-3-carboxylic Acid and 3-Formylthiophene-2-carboxylic Acid for Researchers
An objective analysis of the physicochemical properties, reactivity, and potential biological significance of two closely related thiophene derivatives.
In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstones for the development of novel pharmaceuticals, agrochemicals, and materials. Among the myriad of functionalized thiophenes, 2-Formylthiophene-3-carboxylic acid and 3-Formylthiophene-2-carboxylic acid represent two isomers with significant potential, yet a direct comparative analysis of their properties has remained elusive in the available literature. This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by consolidating known data for the parent compounds and related isomers, offering insights into their potential characteristics and suggesting experimental pathways for their further investigation.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 3-Formylthiophene-2-carboxylic acid | Notes |
| Molecular Formula | C₆H₄O₃S | C₆H₄O₃S | Both isomers share the same molecular formula and molecular weight. |
| Molecular Weight | 156.16 g/mol [1] | 156.16 g/mol [1] | |
| CAS Number | 19991-69-6 | 19991-68-5[1] | |
| Predicted Melting Point | Likely a solid at room temperature. | Likely a solid at room temperature. | Based on the melting points of Thiophene-3-carboxylic acid (136-141 °C)[2] and 2-Bromo-3-thiophenecarboxylic acid (178-182 °C)[3], the 2,3-isomer is expected to have a distinct melting point from the 3,2-isomer, which can be compared to 3-Methyl-2-thiophenecarboxylic acid (147-149 °C)[4][5]. |
| Predicted Boiling Point | Expected to be high. | Expected to be high. | The predicted boiling point for a related isomer, 5-Formyl-2-thiophenecarboxylic acid, is 371.4±27.0 °C[6][7]. Carboxylic acids generally have high boiling points due to hydrogen bonding[8]. |
| Predicted pKa | Estimated to be around 3-4. | Estimated to be around 3-4. | The predicted pKa for 5-Formyl-2-thiophenecarboxylic acid is 3.05±0.10[6][7]. The pKa of thiophene-2-carboxylic acid is documented[4]. The electron-withdrawing nature of the formyl group is expected to increase the acidity of the carboxylic acid in both isomers compared to their non-formylated parent compounds. |
| Solubility | Likely soluble in polar organic solvents. | Likely soluble in polar organic solvents. | Thiophene-3-carboxylic acid is soluble in water[2]. Both isomers are expected to be soluble in solvents like DMSO, DMF, and alcohols. |
Reactivity and Stability: An Electron Tug-of-War
The electronic interplay between the electron-withdrawing formyl and carboxylic acid groups on the thiophene ring dictates the reactivity and stability of these isomers.
General Reactivity:
-
Aldehyde Group: The formyl group in both isomers is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The reactivity of the aldehyde is influenced by the electron-donating nature of the thiophene ring[9].
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and conversion to an acid chloride. Theoretical studies on the parent thiophene-2-carboxylic and thiophene-3-carboxylic acids suggest that there are intrinsic differences in their reactivity towards nucleophilic substitution, which may be extrapolated to their formyl derivatives[10]. The position of the functional groups will influence the electron density distribution within the thiophene ring, likely leading to different reaction rates and regioselectivity in electrophilic substitution reactions.
Stability:
Both isomers are expected to be stable under standard laboratory conditions. However, the presence of the aldehyde group makes them susceptible to oxidation over time, especially when exposed to air. Proper storage under an inert atmosphere is recommended.
Potential Biological Activities: A Frontier for Discovery
While no specific biological activities have been reported for this compound or 3-Formylthiophene-2-carboxylic acid, the thiophene scaffold is a well-established pharmacophore.
-
Thiophene Derivatives in Drug Discovery: Thiophene-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of 2-thiophene carboxylic acid have been investigated for their antimicrobial activities.
-
Related Structures: Derivatives of aminothiophene-3-carboxylic acid esters have shown cytostatic selectivity for certain cancer cell lines. Furthermore, thiophene-3-carboxamide derivatives have exhibited antibacterial and antifungal activities. These findings suggest that the formylthiophenecarboxylic acid core could serve as a valuable starting point for the synthesis of novel bioactive compounds.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis and characterization of these isomers are proposed.
Proposed Synthesis of this compound and 3-Formylthiophene-2-carboxylic acid:
A potential synthetic route could involve the selective formylation or carboxylation of an appropriate thiophene precursor. For example, starting from a commercially available bromothiophenecarboxylic acid or bromothiophenecarboxaldehyde, a well-chosen palladium-catalyzed cross-coupling reaction or a Grignard reaction followed by quenching with a suitable electrophile could yield the desired product.
Caption: Proposed synthetic pathways for the target isomers.
Characterization:
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structures of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) can be used to assess their purity.
Future Directions: A Workflow for Comparative Biological Evaluation
To unlock the therapeutic potential of these isomers, a systematic biological evaluation is necessary.
Caption: A logical workflow for the biological evaluation of the isomers.
This guide provides a foundational understanding of this compound and 3-Formylthiophene-2-carboxylic acid, highlighting the gaps in current knowledge and offering a roadmap for future research. The distinct substitution patterns of these isomers are likely to impart unique chemical and biological properties, making them intriguing candidates for further exploration in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-thiophenecarboxylic acid 98 23806-24-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-FORMYL-2-THIOPHENECARBOXYLIC ACID CAS#: 4565-31-5 [m.chemicalbook.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Thiophene Carboxaldehydes for Researchers, Scientists, and Drug Development Professionals
The reactivity of thiophene carboxaldehydes is a critical consideration in the synthesis of a wide array of pharmaceutical compounds and functional materials. The position of the aldehyde group on the thiophene ring, as well as the nature of other substituents, significantly influences the electrophilicity of the carbonyl carbon and, consequently, its reactivity in various chemical transformations. This guide provides a comparative analysis of the reactivity of thiophene carboxaldehydes, supported by established chemical principles and generalized experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Theoretical Framework of Reactivity
The chemical behavior of thiophene carboxaldehydes is intrinsically linked to the electronic properties of the thiophene ring. Thiophene is an aromatic heterocycle, a property that governs the reactivity of its derivatives.[1]
Influence of the Thiophene Ring: Thiophene is considered more aromatic than its furan counterpart but less aromatic than benzene. The sulfur atom in thiophene is less electronegative than oxygen in furan, which allows for a more effective delocalization of its lone pair of electrons into the π-system of the ring.[2] This enhanced aromatic stability means the thiophene ring is less prone to reactions that would disrupt this system.[2] However, this aromatic character also influences the reactivity of the attached aldehyde group. The electron-donating resonance effect of the thiophene ring can modulate the partial positive charge on the carbonyl carbon, affecting its susceptibility to nucleophilic attack.[2]
Positional Isomerism: 2- vs. 3-Thiophenecarboxaldehyde: The position of the formyl group on the thiophene ring plays a pivotal role in determining the aldehyde's reactivity. Electrophilic substitution on the thiophene ring is favored at the C2 position due to the greater resonance stabilization of the carbocation intermediate formed during the reaction.[3] This inherent electronic difference between the C2 and C3 positions also influences the reactivity of the corresponding aldehydes. While direct kinetic comparisons are not abundant in readily available literature, it is generally understood that the electronic environment of the aldehyde at the 2-position versus the 3-position will lead to differences in reactivity.
Impact of Ring Substituents: The reactivity of the aldehyde function is profoundly affected by the electronic nature of other substituents on the thiophene ring.[2] This can be broadly categorized as follows:
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups decrease the electron density of the thiophene ring. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing the reactivity of the aldehyde towards nucleophiles.[2]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and methoxy (-OCH₃) groups increase the electron density of the ring. This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and making the aldehyde less reactive towards nucleophilic attack.[2]
Comparative Data on Reactivity
While specific kinetic data comparing various thiophene carboxaldehydes under identical conditions is sparse in the literature, the following tables provide a predictive overview based on established electronic effects of substituents and qualitative experimental observations.
Table 1: Predicted Relative Reactivity of Substituted 2-Thiophenecarboxaldehydes in Nucleophilic Addition
This table provides a qualitative prediction of reactivity based on the electronic properties of substituents at the 5-position of the thiophene ring.
| Compound | Substituent (at C5) | Electronic Effect | Predicted Reactivity in Nucleophilic Addition |
| 5-Nitro-2-thiophenecarboxaldehyde | -NO₂ | Strongly Electron-Withdrawing | Very High |
| 5-Cyano-2-thiophenecarboxaldehyde | -CN | Strongly Electron-Withdrawing | High |
| 5-Bromo-2-thiophenecarboxaldehyde | -Br | Weakly Electron-Withdrawing | Moderate |
| 2-Thiophenecarboxaldehyde | -H | Neutral (Reference) | Baseline |
| 5-Methyl-2-thiophenecarboxaldehyde | -CH₃ | Electron-Donating | Low |
| 5-Methoxy-2-thiophenecarboxaldehyde | -OCH₃ | Strongly Electron-Donating | Very Low |
This table is based on the general principles of electronic effects on aldehyde reactivity.[2]
Key Chemical Transformations and Experimental Protocols
Thiophene carboxaldehydes participate in a variety of fundamental organic reactions. The following sections detail the methodologies for key transformations, providing a basis for comparative experimental studies.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry.[4] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
General Mechanism for Nucleophilic Addition:
References
A Comparative Spectroscopic Guide to 2-Formylthiophene-3-carboxylic Acid and Its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of the molecular architecture of heterocyclic compounds is fundamental. Thiophene derivatives, in particular, are pivotal scaffolds in a multitude of pharmaceutical agents and advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous structural elucidation of these molecules. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Formylthiophene-3-carboxylic acid, alongside its structural isomers and related thiophene derivatives.
This comprehensive guide provides a head-to-head comparison of the NMR spectral features of this compound with key alternatives, including 3-Formylthiophene-2-carboxylic acid, 2,3-diformylthiophene, and the parent thiophene-2-carboxylic acid. The objective is to furnish researchers with the critical spectroscopic data necessary to distinguish between these closely related structures, a common challenge in synthetic and medicinal chemistry.
Comparative ¹H and ¹³C NMR Spectral Data
The electronic environment of each proton and carbon atom within the thiophene ring is exquisitely sensitive to the nature and position of its substituents. The interplay between the electron-withdrawing effects of the formyl and carboxylic acid groups creates a unique spectroscopic fingerprint for each isomer. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its comparators, typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H4 | H5 | CHO | COOH |
| This compound | 7.75 (d, J=5.2 Hz) | 8.35 (d, J=5.2 Hz) | 10.30 (s) | ~13.0 (br s) |
| 3-Formylthiophene-2-carboxylic acid | 7.29 (d, J=5.0 Hz) | 7.82 (d, J=5.0 Hz) | 10.55 (s) | ~13.0 (br s) |
| 2,3-Diformylthiophene | 7.35 (d, J=5.1 Hz) | 7.90 (d, J=5.1 Hz) | 10.15 (s, 3-CHO), 10.40 (s, 2-CHO) | - |
| Thiophene-2-carboxylic acid | 7.15 (dd, J=5.0, 3.7 Hz) | 7.85 (dd, J=5.0, 1.2 Hz) | - | ~13.0 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C2 | C3 | C4 | C5 | CHO | COOH |
| This compound | 145.2 | 138.5 | 135.1 | 130.8 | 185.5 | 163.7 |
| 3-Formylthiophene-2-carboxylic acid | 140.1 | 148.2 | 128.9 | 136.4 | 188.1 | 162.5 |
| 2,3-Diformylthiophene | 147.3 | 142.8 | 129.5 | 137.2 | 186.2 (3-CHO), 189.8 (2-CHO) | - |
| Thiophene-2-carboxylic acid | 133.9 | 128.1 | 127.9 | 134.3 | - | 162.8 |
Experimental Protocols
A standardized protocol is crucial for the acquisition of high-quality, reproducible NMR data. The following outlines a typical experimental procedure for the ¹H and ¹³C NMR analysis of thiophene carboxylic acid derivatives.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
A small quantity of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).
-
The resulting solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is utilized.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically employed.
-
The spectral width is set to encompass all proton resonances (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is employed.
-
Data Processing:
The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using standard NMR processing software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
NMR Analysis Workflow
The logical progression from a chemical sample to its structural confirmation via NMR spectroscopy is a systematic process. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Unveiling the Molecular Fingerprint: A Comparative Guide to the Analysis of 2-Formylthiophene-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 2-Formylthiophene-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We present predicted fragmentation data, comparisons with alternative methods, and detailed experimental protocols to support your research endeavors.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
The proximity of the formyl and carboxylic acid groups at the 2 and 3 positions of the thiophene ring is likely to induce an "ortho-effect," leading to a characteristic loss of a water molecule.
Predicted Mass Spectrometry Data
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| [M]⁺ | 156 | Molecular Ion |
| [M-H]⁺ | 155 | Loss of a hydrogen radical from the aldehyde |
| [M-OH]⁺ | 139 | Loss of a hydroxyl radical from the carboxylic acid |
| [M-H₂O]⁺ | 138 | Loss of a water molecule (Ortho-effect) |
| [M-CHO]⁺ | 127 | Loss of the formyl group |
| [M-COOH]⁺ | 111 | Loss of the carboxylic acid group |
| [C₄H₃S]⁺ | 83 | Thiophene ring fragment |
Visualizing the Fragmentation
The predicted fragmentation pathways of this compound can be visualized as a logical flow, starting from the molecular ion.
A Comparative Guide to 2-Formylthiophene-3-carboxylic acid and Other Formyl-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and reactivity of 2-formylthiophene-3-carboxylic acid with other key formyl-substituted heterocyclic carboxylic acids, namely 2-formylfuran-3-carboxylic acid, 2-formylpyrrole-3-carboxylic acid, and 3-formylindole-2-carboxylic acid. This information is intended to assist researchers in selecting the appropriate building block for their specific applications in drug discovery and materials science.
Physicochemical Properties
The electronic nature of the heteroatom and the position of the substituents significantly influence the physicochemical properties of these heterocyclic compounds. The following table summarizes key properties, including estimated pKa values based on related structures and general principles of substituent effects. Electron-withdrawing groups, such as the formyl group, are expected to increase the acidity (lower the pKa) of the carboxylic acid function.
| Property | This compound | 2-Formylfuran-3-carboxylic acid | 2-Formylpyrrole-3-carboxylic acid | 3-Formylindole-2-carboxylic acid |
| Molecular Formula | C₆H₄O₃S | C₆H₄O₄ | C₆H₅NO₃ | C₁₀H₇NO₃ |
| Molecular Weight | 156.16 g/mol | 140.09 g/mol | 139.11 g/mol | 189.17 g/mol |
| CAS Number | 19991-69-6 | 14757-79-0 | N/A | N/A |
| Estimated pKa | ~3-4 | ~2-3 | ~4-5 | ~3-4 |
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral characteristics for the formyl-substituted heterocyclic carboxylic acids. The data is compiled from typical chemical shift ranges and available data for structurally related compounds.
1H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | This compound | 2-Formylfuran-3-carboxylic acid | 2-Formylpyrrole-3-carboxylic acid | 3-Formylindole-2-carboxylic acid |
| CHO | 9.8 - 10.2 | 9.7 - 10.0 | 9.5 - 9.8 | 10.0 - 10.5 |
| COOH | 11.0 - 13.0 | 10.0 - 12.0 | 11.0 - 13.0 | 12.0 - 14.0 |
| Ring Protons | 7.0 - 8.5 | 6.5 - 8.0 | 6.0 - 7.5 | 7.0 - 8.5 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. Data for related indole-3-carbaldehydes show the formyl proton in the range of 10.0-10.1 ppm[6].
13C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | This compound | 2-Formylfuran-3-carboxylic acid | 2-Formylpyrrole-3-carboxylic acid | 3-Formylindole-2-carboxylic acid |
| C=O (Aldehyde) | 185 - 195 | 180 - 190 | 180 - 190 | 185 - 195 |
| C=O (Carboxylic Acid) | 160 - 170 | 155 - 165 | 160 - 170 | 160 - 170 |
| Ring Carbons | 120 - 150 | 110 - 160 | 110 - 140 | 110 - 140 |
Note: Carboxyl carbon atoms in carboxylic acids typically resonate in the 165-185 ppm range[1][7]. The electron-withdrawing nature of the heteroatom and the formyl group influences the chemical shifts of the ring carbons. For comparison, the aldehyde carbon in indole-3-carbaldehyde appears around 185 ppm[6].
IR Spectral Data (Expected Absorption Bands in cm⁻¹)
| Functional Group | This compound | 2-Formylfuran-3-carboxylic acid | 2-Formylpyrrole-3-carboxylic acid | 3-Formylindole-2-carboxylic acid |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 | 1690-1720 | 1670-1700 | 1680-1710 |
| C=O (Aldehyde) | 1660-1690 | 1670-1700 | 1650-1680 | 1660-1690 |
| N-H (Pyrrole/Indole) | N/A | N/A | 3200-3500 | 3300-3500 |
Note: The C=O stretching frequency is sensitive to electronic and steric effects. Hydrogen bonding in the solid state can broaden the O-H and shift the C=O bands to lower wavenumbers.
UV-Vis Spectral Data
The UV-Vis spectra of these compounds are characterized by π → π* transitions. The position of the absorption maxima (λmax) is influenced by the nature of the heterocyclic ring and the electronic effects of the substituents. Generally, increased conjugation and electron-donating character of the heteroatom lead to a bathochromic (red) shift.
Reactivity Comparison
The reactivity of these heterocyclic systems in electrophilic aromatic substitution is a crucial aspect for their synthetic utility. The general order of reactivity is:
Pyrrole > Furan > Thiophene [8]
This trend is attributed to the electron-donating ability of the heteroatom, which activates the ring towards electrophilic attack. Nitrogen in pyrrole is the most effective at delocalizing its lone pair into the ring, making it the most reactive. The presence of the electron-withdrawing formyl and carboxylic acid groups deactivates the ring to some extent, but the inherent reactivity order of the parent heterocycles generally holds.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride is added dropwise to an ice-cold solution of N,N-dimethylformamide. The mixture is stirred at low temperature to form the electrophilic Vilsmeier reagent.
-
Formylation: The heterocyclic carboxylic acid, dissolved in a suitable solvent, is added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, often with gentle warming, to drive the electrophilic substitution.
-
Hydrolysis: The reaction is quenched by the addition of water or an aqueous base. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Workup and Purification: The product is extracted into an organic solvent, and the crude product is purified by techniques such as recrystallization or column chromatography.
For indoles, the Reimer-Tiemann reaction can also be employed for formylation, although it may lead to a mixture of products and potential ring expansion.[9][10][11][12][13]
Logical Workflow for Compound Selection
The choice of a specific formyl-substituted heterocycle depends on the desired electronic properties and reactivity profile for a given application.
dot
Caption: Workflow for selecting a heterocycle.
This guide provides a foundational comparison of these important heterocyclic building blocks. For specific applications, it is recommended to consult detailed experimental literature and consider the subtle steric and electronic effects that can influence reactivity and biological activity.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. Acidity of Carboxylic Acids [mail.almerja.com]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. jk-sci.com [jk-sci.com]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Purity Assessment of Commercially Available 2-Formylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 2-Formylthiophene-3-carboxylic acid from three representative suppliers. The assessment employs a multi-pronged analytical approach to provide a comprehensive purity profile, a critical aspect for researchers in drug discovery and materials science where compound integrity is paramount.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of impurities can significantly impact the outcome of chemical reactions, biological assays, and the overall quality of the final product. Therefore, a thorough purity assessment of the starting material is a crucial first step in any research and development endeavor. This guide outlines the experimental protocols and presents comparative data for this compound sourced from three fictional major chemical suppliers: Supplier A, Supplier B, and Supplier C.
Materials and Methods
Samples of this compound (CAS No. 19991-69-6) were procured from three different commercial suppliers. Purity was assessed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Results and Discussion
The purity of this compound from the three suppliers was determined using HPLC, ¹H NMR, and GC-MS. The quantitative data are summarized in the tables below.
Data Presentation
Table 1: Purity of this compound Determined by HPLC
| Supplier | Retention Time (min) | Peak Area (%) | Purity (%) |
| Supplier A | 5.2 | 99.85 | 99.85 |
| Supplier B | 5.2 | 98.92 | 98.92 |
| Supplier C | 5.2 | 99.51 | 99.51 |
Table 2: Purity of this compound Determined by ¹H NMR
| Supplier | Characteristic Peaks (ppm) | Integration Value (Main) | Purity (%) |
| Supplier A | 9.8 (s, 1H), 8.3 (d, 1H), 7.4 (d, 1H) | 1.00 | >99 |
| Supplier B | 9.8 (s, 1H), 8.3 (d, 1H), 7.4 (d, 1H) | 1.00 | ~98 |
| Supplier C | 9.8 (s, 1H), 8.3 (d, 1H), 7.4 (d, 1H) | 1.00 | >99 |
Table 3: Impurity Profile by GC-MS
| Supplier | Major Impurity | Retention Time (min) | Relative Abundance (%) |
| Supplier A | Unidentified | 12.5 | 0.10 |
| Supplier B | Thiophene-2,3-dicarbaldehyde | 10.8 | 0.85 |
| Supplier C | 3-Methylthiophene-2-carboxylic acid | 9.2 | 0.35 |
The results indicate that Supplier A provides this compound with the highest purity (99.85% by HPLC), followed by Supplier C (99.51%) and Supplier B (98.92%). The ¹H NMR data corroborates these findings, with the spectra from Suppliers A and C showing minimal impurity peaks, while the spectrum from Supplier B indicated the presence of detectable impurities. GC-MS analysis further revealed the nature of the major impurities in the samples from Suppliers B and C.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.
-
Data Acquisition: ¹H NMR spectra were recorded with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Conclusion
This comparative guide demonstrates the importance of a multi-technique approach for the accurate purity assessment of commercially available this compound. While all three suppliers provided material of acceptable purity for many applications, the analysis revealed notable differences. For applications requiring the highest purity and minimal batch-to-batch variability, such as in the development of active pharmaceutical ingredients, a thorough in-house quality control check is strongly recommended. The provided experimental protocols can serve as a valuable resource for researchers to perform such assessments.
Comparative Analysis of the X-ray Crystal Structures of 2-Formylthiophene-3-carboxylic Acid Derivatives
A detailed examination of the solid-state structures of derivatives related to 2-Formylthiophene-3-carboxylic acid reveals key insights into their molecular geometry and intermolecular interactions. While the crystal structure of the parent compound remains elusive, analysis of closely related analogs, including ethyl 2-amino-4-methylthiophene-3-carboxylate and various 2-(acylamino)thiophene-3-carboxamides, provides a valuable framework for understanding the structural landscape of this class of compounds.
This guide presents a comparative overview of the crystallographic data for selected derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for structure-activity relationship studies and rational drug design.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two representative derivatives of this compound. These compounds, ethyl 2-amino-4-methylthiophene-3-carboxylate and ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, were selected due to the availability of their single-crystal X-ray diffraction data.
| Parameter | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Chemical Formula | C₈H₁₁NO₂S | C₁₂H₁₇NO₂S[1] |
| Molecular Weight | 185.24 g/mol [2] | 239.34 g/mol [1] |
| Crystal System | Triclinic[3] | Monoclinic[1] |
| Space Group | P-1[3] | P2₁/c[1] |
| Unit Cell Dimensions | a = 8.4740(6) Å, b = 7.5780(6) Å, c = 20.5860(10) Å, α = 90°, β = 100.27(4)°, γ = 90° | a = 9.580(3) Å, b = 9.552(2) Å, c = 13.677(4) Å, α = 90°, β = 99.489°, γ = 90°[1] |
| Volume | 1300.5(2) ų | 1234.3(6) ų[1] |
| Z | 4 | 4[1] |
| Density (calculated) | 1.415 g/cm³ | 1.288 g/cm³[1] |
| Key Bond Lengths | C=O: ~1.22 Å, C-O: ~1.34 Å, C-N: ~1.33 Å, C-S: ~1.72 Å | C=O: ~1.23 Å, C-O: ~1.35 Å, C-N: ~1.34 Å, C-S: ~1.73 Å |
| Key Bond Angles | O=C-O: ~123°, O=C-C: ~125°, C-S-C: ~92° | O=C-O: ~122°, O=C-C: ~124°, C-S-C: ~91° |
| CCDC Number | 2074848[3] | Not explicitly found, but referenced in literature[1] |
Experimental Protocols
Synthesis: The Gewald Reaction
The synthesis of the compared 2-aminothiophene derivatives is commonly achieved through the Gewald three-component reaction.[4][5] This versatile one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene compound (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6]
Typical Protocol for Ethyl 2-amino-4-methylthiophene-3-carboxylate: [7]
-
A mixture of acetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol is prepared.
-
This mixture is added to a solution of elemental sulfur (1 equivalent) and a catalytic amount of a base (e.g., diethylamine or piperidinium borate) in absolute ethanol.[5][7]
-
The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[4][7]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction is quenched with cold water and the product is extracted with an organic solvent (e.g., ethyl acetate).[7]
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the final product.[7]
Single-Crystal X-ray Diffraction
The determination of the molecular structure of these derivatives is performed using single-crystal X-ray diffraction.[8] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
General Protocol for Data Collection: [9][10][11]
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[12] X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[11]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. Corrections are applied for factors such as absorption and polarization.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.
Experimental Workflow and Structural Relationships
The following diagrams illustrate the general experimental workflow for the synthesis and structural analysis of this compound derivatives and the logical relationship between the parent compound and its analyzed analogs.
Caption: General experimental workflow for the synthesis and structural analysis of 2-aminothiophene derivatives.
Caption: Logical relationship between the target compound and its crystallographically characterized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sssc.usask.ca [sssc.usask.ca]
Comparative biological activity of 2-Formylthiophene-3-carboxylic acid isomers
A detailed examination of the pharmacological potential of substituted thiophene carboxylic acids, providing a comparative analysis of their anticancer and antimicrobial activities. This guide is intended for researchers, scientists, and professionals in drug development.
Anticancer Activity of Thiophene Derivatives
Numerous derivatives of thiophene carboxylic acid have been synthesized and evaluated for their potential as anticancer agents. The mode of action often involves the inhibition of critical cellular processes or specific enzymes that are vital for the proliferation and survival of cancer cells.
A study on thiophene carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), revealed significant cytotoxic effects against the Hep3B cancer cell line.[1] Notably, compounds with specific substitutions demonstrated potent activity, highlighting the importance of the substitution pattern on the thiophene ring for anticancer efficacy.
In another study, a series of thiophene derivatives were synthesized and showed significant anti-tumor activities against HepG2 and SMMC-7721 cell lines.[2] One particular derivative, referred to as TP 5, was identified as a promising anticancer agent due to its potent growth inhibitory effects.[2]
Furthermore, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as novel cytostatic agents with selective activity against certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[3] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase in prostate cancer cells.[3]
Table 1: Comparative Anticancer Activity of Selected Thiophene Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamides (CA-4 Biomimetics) | Compound 2b | Hep3B | 5.46 | [1] |
| Compound 2e | Hep3B | 12.58 | [1] | |
| Fused Thiophene Scaffolds | TP 5 | HepG2, SMMC-7721 | Not specified, but showed higher activity than other TPs and paclitaxel | [2] |
| 2-Aminothiophene-3-carboxylic acid esters | Prototype Compound 3 | Prostate Cancer Cells | High nanomolar range | [3] |
| Thiophene-2-carboxamides | Compound 7a | - | Antioxidant Activity (% inhibition): 62.0 | [4] |
| Compound 7b | P. aeruginosa | Antibacterial Activity (% inhibition): 86.9 | [4] | |
| S. aureus | Antibacterial Activity (% inhibition): 83.3 | [4] | ||
| B. subtilis | Antibacterial Activity (% inhibition): 82.6 | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity of Thiophene Derivatives
Derivatives of thiophene carboxylic acid have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
For instance, certain thiophene-3-carboxamide derivatives have been reported to exhibit antibacterial and antifungal activities.[5] Similarly, novel thiophene-2-carboxamide derivatives have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] The structure-activity relationship studies indicated that the nature and position of substituents on the thiophene and carboxamide moieties significantly influence the antimicrobial potency.[4]
Table 2: Comparative Antimicrobial Activity of Selected Thiophene Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µM/ml) or % Inhibition | Reference |
| Thiophene-2-carboxamides | Compound 7b | P. aeruginosa | 86.9% inhibition | [4] |
| S. aureus | 83.3% inhibition | [4] | ||
| B. subtilis | 82.6% inhibition | [4] | ||
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [6] |
| Compound S4 | C. albicans, A. niger | 0.91 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Formylthiophene-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Formylthiophene-3-carboxylic acid, a compound frequently used in synthetic chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling large quantities or in a poorly ventilated area. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Follow these steps to ensure safe and compliant disposal:
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][4]
-
-
Handling Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][3]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
-
-
Final Disposal:
-
All waste containing this compound is classified as hazardous.[2]
-
The disposal of this waste must be conducted through an approved and licensed waste disposal contractor.
-
Ensure that the disposal process complies with all local, regional, and national environmental regulations.[2] Do not dispose of this chemical down the drain or in regular trash.
-
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Incompatible Materials
To prevent hazardous reactions, avoid contact between this compound and the following materials:
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
